molecular formula C5H4N2S B021620 4-Methylthiazole-2-carbonitrile CAS No. 100516-98-1

4-Methylthiazole-2-carbonitrile

Cat. No.: B021620
CAS No.: 100516-98-1
M. Wt: 124.17 g/mol
InChI Key: ZLJOKRUAKFPDRN-UHFFFAOYSA-N
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Description

4-Methylthiazole-2-carbonitrile is a useful research compound. Its molecular formula is C5H4N2S and its molecular weight is 124.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-1,3-thiazole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2S/c1-4-3-8-5(2-6)7-4/h3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLJOKRUAKFPDRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10584785
Record name 4-Methyl-1,3-thiazole-2-carbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100516-98-1
Record name 4-Methyl-1,3-thiazole-2-carbonitrile
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Record name 4-Methylthiazole-2-carbonitrile
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Foundational & Exploratory

In-Depth Technical Guide to 4-Methylthiazole-2-carbonitrile: Core Properties and Scientific Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylthiazole-2-carbonitrile is a heterocyclic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its unique molecular structure, featuring a thiazole ring substituted with a methyl group and a nitrile functional group, makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, spectral data, and known biological activities.

Core Properties of this compound

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its handling, characterization, and application in research and development.

PropertyValueReference
Molecular Formula C₅H₄N₂S[1]
Molecular Weight 124.16 g/mol [1]
CAS Number 100516-98-1[1]
Appearance Solid[1]
Melting Point 34-39 °C[1]
Flash Point 97 °C (206.6 °F) - closed cup[1]
Purity ≥97.0%[2][3]

Spectroscopic Data

Note: The following data is for 4-methylthiazole (CAS: 693-95-8) and should be used as a reference for comparison.

Spectroscopic Data for 4-Methylthiazole
¹H NMR (90 MHz, CDCl₃) δ (ppm): 8.45-8.47 (m, 1H), 6.62-6.68 (m, 1H), 2.23-2.24 (m, 3H)[4]
¹³C NMR (15.09 MHz, CDCl₃) δ (ppm): 153.49, 152.14, 113.11, 16.77[4]
Mass Spectrometry (GC-MS) Major fragments (m/z): 99, 72, 71, 58, 45[4]
Infrared (IR) Spectroscopy Characteristic peaks can be found on the NIST Chemistry WebBook.[4]

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are crucial for its practical application. While a specific, publicly available, step-by-step synthesis protocol for this exact compound is elusive, general methods for the synthesis of thiazole derivatives can be adapted.

General Synthesis Approach for Thiazole Derivatives

A common method for synthesizing the thiazole ring is the Hantzsch thiazole synthesis. This typically involves the reaction of a thioamide with an α-haloketone. For this compound, a plausible synthetic route could involve the reaction of a suitable thioamide with a halogenated derivative of acetoacetonitrile.

Disclaimer: The following is a generalized conceptual workflow and not a validated experimental protocol.

G cluster_synthesis Conceptual Synthesis Workflow cluster_purification Purification cluster_analysis Analysis Thioamide Thioamide Cyclocondensation Cyclocondensation Thioamide->Cyclocondensation alpha-Haloketone alpha-Haloketone alpha-Haloketone->Cyclocondensation 4-Methylthiazole-2-carbonitrile_crude Crude this compound Cyclocondensation->4-Methylthiazole-2-carbonitrile_crude Recrystallization Recrystallization 4-Methylthiazole-2-carbonitrile_crude->Recrystallization Column_Chromatography Column_Chromatography 4-Methylthiazole-2-carbonitrile_crude->Column_Chromatography Pure_Product Pure this compound Recrystallization->Pure_Product Column_Chromatography->Pure_Product NMR NMR Pure_Product->NMR FTIR FTIR Pure_Product->FTIR MS MS Pure_Product->MS HPLC HPLC Pure_Product->HPLC

Caption: Conceptual workflow for the synthesis, purification, and analysis of this compound.

Purification

Purification of the crude product is essential to achieve the desired purity for subsequent applications. Common purification techniques for solid organic compounds include:

  • Recrystallization: This technique relies on the differential solubility of the compound and impurities in a suitable solvent at varying temperatures.

  • Column Chromatography: This method separates compounds based on their differential adsorption onto a stationary phase.

Analytical Methods

The purity and identity of this compound can be confirmed using a variety of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): Useful for assessing purity and quantifying the compound.

  • Gas Chromatography (GC): Can be used for purity assessment, particularly if the compound is volatile and thermally stable.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure.

  • Infrared (IR) Spectroscopy: Helps to identify the functional groups present in the molecule.

  • Mass Spectrometry (MS): Determines the molecular weight and can provide structural information through fragmentation patterns.

Biological Activity and Signaling Pathways

While research specifically on this compound is limited, studies on the parent compound, 4-methylthiazole, have revealed significant biological activity, particularly in the context of cancer therapy.

Anticancer Activity of 4-Methylthiazole

Recent studies have demonstrated that 4-methylthiazole exhibits selective cytotoxicity against leukemia cells (K562 and HL-60) while showing minimal effects on healthy peripheral blood mononuclear cells (PBMNCs).[4][5] The primary mechanism of its anticancer action is the induction of apoptosis.[4][5][6]

Mitochondrial-Mediated Apoptosis

4-Methylthiazole has been shown to induce apoptosis through the intrinsic, or mitochondrial, pathway.[4][5] This process involves several key events:

  • Mitochondrial Membrane Depolarization: The compound disrupts the mitochondrial membrane potential.[4][5]

  • Cytochrome c Release: The loss of mitochondrial membrane integrity leads to the release of cytochrome c from the mitochondria into the cytoplasm.[4]

  • Caspase Activation: Cytoplasmic cytochrome c triggers the activation of a cascade of caspases, including the key executioner caspase, Caspase-3.[4][5]

  • Apoptosis Execution: Activated Caspase-3 orchestrates the dismantling of the cell, leading to programmed cell death.

The following diagram illustrates the proposed signaling pathway for 4-methylthiazole-induced apoptosis.

G 4-Methylthiazole 4-Methylthiazole Mitochondrion Mitochondrion 4-Methylthiazole->Mitochondrion Disrupts membrane potential Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase-9 Caspase-9 Cytochrome_c->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Caption: Proposed mitochondrial pathway of apoptosis induced by 4-methylthiazole.

Applications in Drug Development

The thiazole scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs. The biological activity demonstrated by 4-methylthiazole suggests that its derivatives, including this compound, hold promise as starting points for the development of novel therapeutic agents, particularly in the area of oncology.[7][8] The nitrile group in this compound offers a versatile handle for further chemical modifications, allowing for the exploration of structure-activity relationships and the optimization of lead compounds.

Conclusion

This compound is a valuable chemical entity with potential applications in pharmaceutical research and development. This guide has summarized its core physicochemical properties and highlighted the significant anticancer activity of its parent compound, 4-methylthiazole, which acts through the induction of mitochondrial-mediated apoptosis. While a detailed experimental characterization of this compound is still needed, the available information provides a strong foundation for its further investigation as a building block for the synthesis of novel therapeutic agents. Future research should focus on elucidating its specific spectral properties, optimizing its synthesis, and exploring its own unique biological activity profile.

References

An In-depth Technical Guide to 4-Methylthiazole-2-carbonitrile (CAS: 100516-98-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylthiazole-2-carbonitrile, a heterocyclic compound with the CAS number 100516-98-1, is a versatile building block in medicinal chemistry and drug discovery. Its unique structural features, comprising a thiazole ring substituted with a methyl group and a nitrile moiety, make it a valuable intermediate for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectral data, and potential biological applications of this compound, drawing upon available data for the compound and its close structural analogs. Detailed experimental protocols for its plausible synthesis are provided, alongside a discussion of the known biological activities of the 4-methylthiazole scaffold, particularly its pro-apoptotic effects in cancer cell lines.

Physicochemical Properties

This compound is a solid at room temperature with a melting point in the range of 34-39 °C.[1] It is characterized by its molecular formula, C₅H₄N₂S, and a molecular weight of 124.16 g/mol .[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 100516-98-1[1]
Molecular Formula C₅H₄N₂S[1]
Molecular Weight 124.16 g/mol [1]
Appearance Solid[1]
Melting Point 34-39 °C[1]
SMILES String Cc1csc(n1)C#N[1]
InChI Key ZLJOKRUAKFPDRN-UHFFFAOYSA-N[1]

Synthesis

Proposed Synthetic Pathway

The proposed synthesis involves the initial formation of 2-amino-4-methylthiazole from chloroacetone and thiourea via the Hantzsch thiazole synthesis. The resulting aminothiazole is then converted to the target nitrile compound, this compound, through a Sandmeyer reaction.

Synthesis_of_this compound chloroacetone Chloroacetone aminothiazole 2-Amino-4-methylthiazole chloroacetone->aminothiazole thiourea Thiourea thiourea->aminothiazole Hantzsch Synthesis diazonium Thiazole-2-diazonium salt (intermediate) aminothiazole->diazonium Diazotization na_no2 NaNO₂ / H₂SO₄ na_no2->diazonium product This compound diazonium->product Sandmeyer Reaction cucn CuCN cucn->product

Proposed two-step synthesis of this compound.
Experimental Protocols

This procedure is adapted from established protocols for the Hantzsch synthesis of 2-aminothiazoles.[2][3][4]

Materials:

  • Thiourea (1 mole)

  • Chloroacetone (1 mole)

  • Water

  • 5 N Sodium hydroxide solution

  • Ether

  • Anhydrous sodium sulfate

Equipment:

  • 500-mL flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Suspend thiourea (76 g, 1 mole) in 200 mL of water in the 500-mL flask.

  • With stirring, add chloroacetone (92.5 g, 1 mole) dropwise over 30 minutes. An exothermic reaction will occur, and the thiourea will dissolve.

  • Heat the resulting yellow solution to reflux for two hours.

  • Cool the reaction mixture and, while stirring, add 200 g of solid sodium hydroxide with external cooling.

  • Separate the upper oily layer using a separatory funnel.

  • Extract the aqueous layer three times with a total of 300 mL of ether.

  • Combine the oily layer and the ethereal extracts and dry over anhydrous sodium sulfate.

  • Filter the solution and remove the ether by distillation.

  • Distill the residual oil under reduced pressure to obtain 2-amino-4-methylthiazole.

This is a general procedure for the Sandmeyer reaction to convert an aromatic amine to a nitrile.[5][6][7]

Materials:

  • 2-Amino-4-methylthiazole (1 mole)

  • Concentrated sulfuric acid

  • Sodium nitrite (NaNO₂)

  • Copper(I) cyanide (CuCN)

  • Sodium cyanide (NaCN)

  • Water

  • Ice

  • Toluene

Equipment:

  • Large beaker or flask

  • Mechanical stirrer

  • Thermometer

  • Dropping funnel

Procedure:

  • Diazotization:

    • In a large beaker, dissolve 2-amino-4-methylthiazole (114.17 g, 1 mole) in a mixture of concentrated sulfuric acid and water, cooled to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 10 °C. Stir for 30 minutes after the addition is complete to form the diazonium salt solution.

  • Cyanation:

    • In a separate large flask, prepare a solution of copper(I) cyanide and sodium cyanide in water.

    • Slowly and carefully add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. Nitrogen gas will evolve.

    • After the addition is complete, stir the mixture at room temperature for several hours, then gently warm to complete the reaction.

  • Work-up:

    • Extract the reaction mixture with toluene.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the toluene under reduced pressure to yield crude this compound.

    • The crude product can be further purified by distillation or recrystallization.

Spectral Data

While experimental spectral data for this compound is not widely published, data for the closely related precursor, 4-methylthiazole, and predicted data for the target compound are available and summarized below.

Table 2: Spectral Data

Technique 4-Methylthiazole (CAS: 693-95-8) [8][9][10]This compound (Predicted) [11]
¹H NMR δ (ppm): 8.64 (s, 1H), 6.87 (s, 1H), 2.47 (s, 3H)-
¹³C NMR δ (ppm): 153.5, 152.1, 113.1, 16.8-
Mass Spec (m/z) 99 (M+), 72, 71, 58, 45[M+H]⁺: 125.0168, [M+Na]⁺: 146.9987
IR (cm⁻¹) Characteristic peaks for C-H, C=N, and C-S stretching and bending.Expected peaks for C≡N stretch (~2230-2210 cm⁻¹), in addition to thiazole ring vibrations.

Biological Activity and Potential Applications

The thiazole scaffold is a prominent feature in many biologically active compounds, exhibiting a wide range of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[12][13]

Potential Anticancer Activity

While specific studies on this compound are limited, recent research on the parent compound, 4-methylthiazole, has demonstrated significant pro-apoptotic effects in chronic myeloid leukemia (K562) cells.[14][15][16] This study revealed that 4-methylthiazole induces apoptosis through the mitochondrial pathway, characterized by the activation of Caspase-3, release of Cytochrome-C, and depolarization of the mitochondrial membrane.[14][15] Gene expression analysis showed an upregulation of pro-apoptotic markers such as TP53, BAX, and BAK.[15]

Apoptotic_Pathway_of_4-Methylthiazole cluster_cell K562 Leukemia Cell Mito Mitochondrion CytC Cytochrome C Mito->CytC releases Bax_Bak BAX / BAK Bax_Bak->Mito forms pore Casp9 Caspase-9 CytC->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes Methylthiazole 4-Methylthiazole TP53 TP53 Methylthiazole->TP53 upregulates TP53->Bax_Bak upregulates

Proposed apoptotic signaling pathway of 4-methylthiazole.

This known activity of the 4-methylthiazole core suggests that this compound could be a valuable starting point for the design and synthesis of novel anticancer agents. The nitrile group can act as a handle for further chemical modifications or may itself contribute to the biological activity.

Potential Antimicrobial Activity

Derivatives of 4-methylthiazole have also been investigated for their antimicrobial properties.[1][17][18][19] The thiazole ring is a key component of some antibiotics, and various synthetic derivatives have shown activity against a range of bacterial and fungal strains. Therefore, this compound could serve as a precursor for the development of new antimicrobial agents.

Role in Drug Discovery

As a versatile chemical intermediate, this compound is a valuable tool for drug discovery and development.[3] Its reactive nitrile group and the stable thiazole core allow for its incorporation into a diverse array of complex molecules, facilitating the exploration of new chemical space in the search for novel therapeutics.

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, may cause serious eye damage, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or in a fume hood.

Table 3: Safety Information

Hazard Statement Precautionary Statement
H302: Harmful if swallowed.P264: Wash skin thoroughly after handling.
H315: Causes skin irritation.P270: Do not eat, drink or smoke when using this product.
H318: Causes serious eye damage.P280: Wear protective gloves/ eye protection/ face protection.
H335: May cause respiratory irritation.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
P302+P352: IF ON SKIN: Wash with plenty of water.
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

This compound is a chemical intermediate with significant potential in the field of medicinal chemistry. While detailed studies on the compound itself are somewhat limited, the known synthetic utility of the thiazole nucleus and the biological activity of the 4-methylthiazole scaffold provide a strong rationale for its use in drug discovery programs. The proposed synthetic route offers a practical approach to its preparation, and the available data on related compounds suggest that it is a promising starting point for the development of new therapeutic agents, particularly in the areas of oncology and infectious diseases. Further research into the specific biological properties and reaction pathways of this compound is warranted to fully exploit its potential.

References

molecular structure of 4-Methylthiazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Molecular Structure of 4-Methylthiazole-2-carbonitrile

Introduction

This compound, with the CAS number 100516-98-1, is a heterocyclic compound featuring a thiazole ring substituted with a methyl group at the 4th position and a nitrile group at the 2nd position.[1][2] This molecule serves as a significant building block in organic synthesis, particularly within the pharmaceutical industry. Its distinct structural characteristics, including the reactive nitrile functionality and the aromatic thiazole core, make it a versatile intermediate for the creation of more complex molecules. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and the experimental protocols utilized for its characterization, tailored for researchers and professionals in drug development.

Molecular and Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is crucial for its handling, characterization, and application in synthetic chemistry.

PropertyValueReference
Molecular Formula C₅H₄N₂S[1][2][3]
Molecular Weight 124.16 g/mol [1][2]
CAS Number 100516-98-1[1][2]
Appearance White crystalline solid
Melting Point 34-39 °C[1]
Purity ≥97.0%
SMILES String Cc1csc(n1)C#N[1]
InChI Key ZLJOKRUAKFPDRN-UHFFFAOYSA-N[1][3]

Spectroscopic Data

Mass Spectrometry

Predicted collision cross-section (CCS) values provide information about the ion's shape in the gas phase.

Adductm/zPredicted CCS (Ų)
[M+H]⁺ 125.01680124.4
[M+Na]⁺ 146.99874136.8
[M-H]⁻ 123.00224127.7
[M+NH₄]⁺ 142.04334145.9
[M]⁺ 124.00897121.6
Data sourced from PubChem[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental NMR data for this compound is not available. However, for the structurally related compound 4-Methylthiazole , the following experimental data is reported:

¹H NMR (90 MHz, CDCl₃) [4]

Chemical Shift (ppm) Description
8.45 - 8.47 Doublet, Thiazole ring proton
6.62 - 6.68 Multiplet, Thiazole ring proton

| 2.23 - 2.24 | Singlet, Methyl group protons |

¹³C NMR (15.09 MHz, CDCl₃) [4]

Chemical Shift (ppm) Assignment
153.49 C2 (Thiazole ring)
152.14 C4 (Thiazole ring)
113.11 C5 (Thiazole ring)

| 16.77 | Methyl carbon |

Note: The presence of the electron-withdrawing nitrile group at the C2 position in this compound would be expected to significantly shift the signals of the thiazole ring protons and carbons downfield compared to 4-Methylthiazole.

Experimental Protocols

The following sections describe generalized experimental protocols for the synthesis and spectroscopic analysis of thiazole derivatives, which are applicable to this compound.

Synthesis Protocol: A Representative Example

While a specific protocol for this compound is proprietary, a common method for synthesizing related thiazole aldehydes involves the oxidation of a corresponding alcohol or the reduction of a carboxylic acid derivative. A representative synthesis for a similar compound, 4-methyl-5-formylthiazole, proceeds via the hydrogenation of 4-methylthiazole-5-carboxylic acid chloride.[5]

Step 1: Formation of the Acid Chloride

  • Add 4-methylthiazole-5-carboxylic acid to an excess of thionyl chloride.[5]

  • Reflux the mixture for 2 hours.[5]

  • Remove the excess thionyl chloride by distillation under reduced pressure. The resulting acid chloride is used directly in the next step.[5]

Step 2: Rosenmund Reduction

  • Dissolve the crude acid chloride in an appropriate solvent, such as xylene.[5]

  • Add a palladium on barium sulfate (Pd/BaSO₄) catalyst.[5]

  • Heat the mixture to 140°C while bubbling hydrogen gas through it.[5]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).[5]

  • Upon completion, filter the mixture to remove the catalyst.

  • Perform an acidic workup followed by neutralization and extraction with an organic solvent (e.g., chloroform) to isolate the final product.[5]

Spectroscopic Analysis Protocols

The following are standard procedures for obtaining spectroscopic data for organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard.[6]

  • ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse sequence on a 300 or 500 MHz spectrometer. Key parameters include a 30° pulse angle, 1-5 second relaxation delay, and 16-64 scans.[6][7]

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. Due to the low natural abundance of ¹³C, a higher number of scans (>1024) is typically required to achieve a good signal-to-noise ratio.[6][7]

Infrared (IR) Spectroscopy

  • Sample Preparation: For a solid sample like this compound, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, for Attenuated Total Reflectance (ATR-FTIR), place a small amount of the solid directly on the ATR crystal.[7]

  • Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[6][7] A background spectrum should be recorded first.[7] Expected characteristic peaks for this compound would include C≡N stretching (around 2220-2260 cm⁻¹), C=N and C=C stretching from the thiazole ring (around 1500-1600 cm⁻¹), and C-H stretching (around 2900-3100 cm⁻¹).

Mass Spectrometry (MS)

  • Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer.[7]

  • Ionization: Utilize an appropriate ionization method, such as Electrospray Ionization (ESI) for detecting molecular ions like [M+H]⁺ or Electron Ionization (EI) for fragmentation analysis.[7]

  • Analysis: Scan a suitable mass range (e.g., m/z 50-300) to detect the molecular ion peak and any characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Visualizations

Molecular Structure

spectroscopic_workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_confirmation Data Interpretation Synthesis Synthesis of This compound MS Mass Spectrometry (MS) Synthesis->MS IR Infrared (IR) Spectroscopy Synthesis->IR NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR DataAnalysis Data Analysis and Comparison MS->DataAnalysis Molecular Weight IR->DataAnalysis Functional Groups NMR->DataAnalysis C-H Framework StructureConfirmed Structure Confirmed DataAnalysis->StructureConfirmed synthesis_pathway start Thiazole Derivative (e.g., Carboxylic Acid) intermediate Reactive Intermediate (e.g., Acid Chloride) start->intermediate Activation product Target Molecule (e.g., 4-Methyl-5-formylthiazole) intermediate->product Reduction reagent1 SOCl₂ reagent1->start reagent2 H₂, Pd/BaSO₄ reagent2->intermediate

References

An In-depth Technical Guide to 4-Methylthiazole-2-carbonitrile (C₅H₄N₂S)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylthiazole-2-carbonitrile, with the chemical formula C₅H₄N₂S, is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique arrangement of a thiazole ring, a methyl group, and a reactive nitrile functionality makes it a valuable intermediate for the synthesis of complex molecular architectures. This document provides a comprehensive technical overview of its chemical properties, spectroscopic data, a detailed experimental protocol for its synthesis, and its applications in the development of therapeutic agents. The information is intended to serve as a foundational resource for researchers engaged in drug discovery and synthetic chemistry.

Chemical and Physical Properties

This compound is a solid compound at room temperature, characterized by the following properties.[1] The data presented below has been compiled from various chemical suppliers and databases.

PropertyValueReference
CAS Number 100516-98-1[1][2]
Molecular Formula C₅H₄N₂S[1]
Molecular Weight 124.16 g/mol [1]
Physical Form Solid[1]
Melting Point 34-39 °C[1]
Flash Point 97 °C (206.6 °F) - closed cup[1]
SMILES Cc1csc(n1)C#N[1]
InChI Key ZLJOKRUAKFPDRN-UHFFFAOYSA-N[1]
Predicted XlogP 1.4

Spectroscopic Data

The structural identity of this compound is confirmed by spectroscopic analysis. The following data is based on experimental findings reported in chemical literature.

SpectroscopyDataReference
¹H-NMR (400 MHz, DMSO-d₆): δ 7.90 (s, 1H), 2.51 (s, 3H)[3]
¹³C-NMR Predicted values: ~163 ppm (C-S), ~150 ppm (C-CH₃), ~125 ppm (CH), ~114 ppm (CN), ~17 ppm (CH₃)
IR (Infrared) Characteristic peaks expected: ~2230 cm⁻¹ (C≡N stretch), ~1530 cm⁻¹ (C=N stretch of thiazole ring)

Note: Predicted NMR and IR values are based on computational models and typical values for similar functional groups, as specific experimental data is not widely published.

Synthesis of this compound

The synthesis of this compound can be achieved through the dehydration of its corresponding oxime. The following is a detailed experimental protocol adapted from patent literature.[3]

Experimental Protocol

Objective: To synthesize this compound from 4-methylthiazole-2-carbaldehyde oxime.

Materials:

  • 4-methylthiazole-2-carbaldehyde oxime (starting material)

  • Pyridine

  • 1,4-Dioxane (solvent)

  • Trifluoroacetic anhydride (TFAA, dehydrating agent)

  • Diethyl ether (for extraction)

  • Water

  • Brine

  • Sodium sulfate (drying agent)

Procedure:

  • Reaction Setup: In a two-necked round-bottomed flask equipped with a Teflon-coated stir bar, dissolve 4-methylthiazole-2-carbaldehyde oxime (35.0 g, 246.44 mmol) and pyridine (87.33 mL, 1084.35 mmol) in 1,4-dioxane (140 mL).

  • Addition of Dehydrating Agent: Cool the reaction mixture to -10 °C using an appropriate cooling bath. Slowly add trifluoroacetic anhydride (51.38 mL, 369.66 mmol) to the mixture dropwise, maintaining the low temperature.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 16 hours.

  • Workup and Extraction: Monitor the reaction's progress using Thin Layer Chromatography (TLC). Upon completion, dilute the reaction mixture with water (250 mL). Extract the aqueous layer with diethyl ether (3 x 350 mL).

  • Washing and Drying: Combine the organic layers and wash them sequentially with water (2 x 250 mL) and brine (100 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield crude this compound as a light brown liquid. The crude material can be used in subsequent steps without further purification.[3]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Product start_oxime 4-Methylthiazole-2-carbaldehyde Oxime reagents 1. Trifluoroacetic Anhydride (TFAA) 2. Pyridine, 1,4-Dioxane 3. -10°C to Room Temp, 16h start_oxime->reagents Dehydration product This compound reagents->product

Caption: Synthetic pathway for this compound.

Applications in Drug Development

This compound is not typically used as a therapeutic agent itself but serves as a crucial starting material for the synthesis of more complex, biologically active molecules. Its thiazole core is a well-established pharmacophore found in numerous approved drugs. The nitrile group provides a versatile chemical handle for elaboration into other functional groups such as amines, amides, or tetrazoles, which are important for modulating the pharmacological properties of a lead compound.

Key therapeutic areas where derivatives of this compound have shown promise include:

  • Antiviral Agents: The compound is a key intermediate in the synthesis of novel heteroaryldihydropyrimidine (HAP) derivatives that act as capsid assembly modulators for the treatment of Hepatitis B Virus (HBV) infection.[1][4]

  • Potassium Channel Modulators: It is utilized in the preparation of compounds designed to modulate potassium channels, which are therapeutic targets for neurological conditions such as essential tremor and ataxia.[3][5]

  • Antimicrobial and Anticancer Research: The broader class of 4-methylthiazole derivatives has been extensively investigated for antimicrobial activity, potentially through the inhibition of bacterial DNA gyrase, and for anticancer properties against various cell lines.

Logical Workflow for Bioactive Derivative Synthesis

The nitrile group of this compound is a key site for chemical modification. The diagram below illustrates its conversion into other functional groups commonly found in bioactive molecules.

Derivative_Synthesis cluster_derivatives Bioactive Functional Groups cluster_application Potential Applications core This compound amidoxime Amidoxime core->amidoxime H₂NOH tetrazole Tetrazole core->tetrazole NaN₃, NH₄Cl carboxamide Carboxamide core->carboxamide H₂O₂, Base (Radziszewski) thioamide Thioamide core->thioamide H₂S app Antiviral (HBV) Anticancer Antimicrobial CNS Disorders amidoxime->app tetrazole->app carboxamide->app thioamide->app

Caption: Derivatization of this compound.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Hazard ClassGHS PictogramSignal WordHazard StatementsPrecautionary Codes
Acute Toxicity 4 (Oral), Skin Irritant 2, Eye Damage 1, STOT SE 3Corrosion, Exclamation MarkDangerH302: Harmful if swallowed.H315: Causes skin irritation.H318: Causes serious eye damage.H335: May cause respiratory irritation.P280: Wear protective gloves/eye protection/face protection.P301+P312+P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.P305+P351+P338+P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor.

Data sourced from supplier safety data sheets.[1]

Conclusion

This compound is a high-value chemical intermediate with significant applications in drug discovery and development. Its straightforward synthesis and the versatile reactivity of its nitrile group make it an ideal scaffold for creating diverse libraries of compounds. As demonstrated by its use in the development of novel HBV inhibitors and potassium channel modulators, this molecule will likely continue to be a cornerstone in the synthesis of next-generation therapeutics. This guide provides the essential technical data for scientists to effectively and safely incorporate this potent building block into their research programs.

References

An In-depth Technical Guide on 4-Methylthiazole-2-carbonitrile: Properties, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 4-Methylthiazole-2-carbonitrile. It includes detailed experimental protocols for its synthesis, purification, and characterization, and explores its potential role in inducing apoptosis, supported by a visual signaling pathway diagram.

Core Physical and Chemical Properties

This compound is a solid, nitrile-functionalized heterocyclic compound. Its core properties are summarized in the tables below, providing a quick reference for laboratory use.

Table 1: Physical Properties of this compound
PropertyValueSource
CAS Number 100516-98-1
Molecular Formula C₅H₄N₂S[1]
Molecular Weight 124.16 g/mol
Physical Form Solid
Melting Point 34-39 °C
Boiling Point Data not available for this compound. The related compound, 4-Methylthiazole, has a boiling point of 133-134 °C.[2]
Flash Point 97 °C (206.6 °F) - closed cup
Solubility Soluble in organic solvents such as ethanol, methanol, DMSO, and acetone. Specific quantitative data is not readily available.[3]
Table 2: Chemical and Safety Information
PropertyDescriptionSource
IUPAC Name 4-methyl-1,3-thiazole-2-carbonitrile[1]
SMILES String Cc1csc(n1)C#N
InChI Key ZLJOKRUAKFPDRN-UHFFFAOYSA-N
Functional Groups Thiazole ring, Nitrile group
Hazard Classifications Acute Toxicity 4 (Oral), Skin Irritant 2, Eye Damage 1, STOT SE 3
Storage Store in a cool, dry, well-ventilated area. Keep container tightly closed. Combustible solid.

Experimental Protocols

This section details the methodologies for the synthesis, purification, and spectroscopic analysis of this compound, based on established procedures for related thiazole derivatives.

Synthesis of this compound

Hypothetical Synthetic Workflow:

synthesis_workflow reagents Thioacetamide + 2-chloroacetoacetonitrile reaction Hantzsch Thiazole Synthesis reagents->reaction Reflux in Ethanol product This compound reaction->product purification Purification product->purification final_product Pure this compound purification->final_product

Caption: A potential workflow for the synthesis of this compound.

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve equimolar amounts of thioacetamide and 2-chloroacetoacetonitrile in a suitable solvent such as ethanol.

  • Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The solvent is then removed under reduced pressure. The resulting crude product is dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound.

Purification

The crude product can be purified using standard laboratory techniques such as column chromatography or recrystallization.[5][6]

Column Chromatography Protocol:

  • Adsorbent and Eluent Selection: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column. The eluent system can be a mixture of hexane and ethyl acetate, with the polarity gradually increased to elute the product.

  • Loading and Elution: Dissolve the crude product in a minimal amount of the eluent and load it onto the column. Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.

Recrystallization Protocol:

  • Solvent Selection: Choose a solvent or a solvent mixture in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. A mixture of ethanol and water could be a suitable system.

  • Dissolution: Dissolve the crude product in a minimum amount of the hot solvent.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Spectroscopic Analysis

The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol: [7]

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

  • Data Analysis: Process the spectra to determine the chemical shifts, multiplicities, and integration of the signals to confirm the molecular structure.

Infrared (IR) Spectroscopy Protocol: [8][9]

  • Sample Preparation: Prepare the sample as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).

  • Data Acquisition: Record the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups present, such as the C≡N stretch of the nitrile group and the vibrations of the thiazole ring.

Mass Spectrometry (MS) Protocol: [10]

  • Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer.

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Data Acquisition: Acquire the mass spectrum, scanning a suitable m/z range.

  • Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to further confirm the structure.

Biological Activity: Induction of Apoptosis

Recent studies have highlighted the potential of the 4-methylthiazole scaffold in inducing apoptosis in cancer cells.[11][12][13][14] Research on K562 chronic myeloid leukemia cells has shown that 4-methylthiazole can trigger apoptosis through the mitochondrial pathway.[11][13] This involves the upregulation of pro-apoptotic proteins and the activation of caspases.

The apoptotic signaling pathway initiated by 4-methylthiazole is depicted below.

apoptosis_pathway cluster_stimulus Stimulus cluster_cell K562 Leukemia Cell cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm stimulus 4-Methylthiazole TP53 TP53 (Upregulation) stimulus->TP53 Induces BAX_BAK_gene BAX/BAK Gene Expression TP53->BAX_BAK_gene Activates BAX_BAK_protein BAX/BAK Proteins BAX_BAK_gene->BAX_BAK_protein Translation MMP Disruption of Mitochondrial Membrane Potential Cytochrome_C Cytochrome C Release MMP->Cytochrome_C Leads to Caspase3 Caspase-3 Activation Cytochrome_C->Caspase3 Activates BAX_BAK_protein->MMP Causes Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: The mitochondrial-mediated apoptotic pathway induced by 4-methylthiazole in K562 leukemia cells.

The proposed mechanism involves the upregulation of the tumor suppressor protein p53 (TP53).[11][13] This, in turn, activates the expression of pro-apoptotic proteins BAX and BAK.[11][13] These proteins translocate to the mitochondria, leading to the disruption of the mitochondrial membrane potential and the subsequent release of Cytochrome C into the cytoplasm.[11][13] Cytoplasmic Cytochrome C then activates Caspase-3, a key executioner caspase, which ultimately leads to the dismantling of the cell through apoptosis.[11][13][14] This targeted induction of apoptosis in cancer cells highlights the therapeutic potential of compounds containing the 4-methylthiazole moiety.

Conclusion

This compound is a versatile heterocyclic compound with a range of potential applications, particularly in medicinal chemistry and drug development. This guide has provided a detailed overview of its physical and chemical properties, along with adaptable experimental protocols for its synthesis and characterization. Furthermore, the exploration of the biological activity of the 4-methylthiazole core reveals a promising avenue for the development of novel anticancer agents that function through the induction of apoptosis. Further research into the specific activities of this compound and its derivatives is warranted to fully elucidate their therapeutic potential.

References

An In-depth Technical Guide to 4-Methylthiazole-2-carbonitrile: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylthiazole-2-carbonitrile (CAS No. 100516-98-1) is a pivotal heterocyclic building block in the landscape of pharmaceutical synthesis. This white crystalline solid, with the molecular formula C₅H₄N₂S, serves as a versatile intermediate in the creation of complex molecular architectures, most notably in the development of therapeutic agents. This technical guide provides a comprehensive overview of the discovery, synthesis, and applications of this compound, with a focus on detailed experimental protocols and quantitative data to support researchers in their synthetic endeavors.

Introduction and Physicochemical Properties

This compound is a specialized chemical intermediate valued for its unique reactivity, which is conferred by the presence of both a thiazole ring and a nitrile functional group.[1][2][3][4] Its physical and chemical properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 100516-98-1
Molecular Formula C₅H₄N₂S
Molecular Weight 124.16 g/mol
Appearance White crystalline solid[2]
Melting Point 34-39 °C
Purity ≥97.0%[2]
Flash Point 97 °C (closed cup)[5]

Discovery and Historical Context

The precise details of the initial discovery and first synthesis of this compound are not prominently documented in readily available scientific literature, suggesting its emergence as a compound of interest may be rooted in specialized or older chemical patents and literature. The PubChem database, for instance, currently lacks direct literature references for this specific compound.[6]

The likely historical synthetic route to this compound is through the Sandmeyer reaction, a well-established method for converting an amino group on an aromatic or heteroaromatic ring into a cyano group.[7] This suggests that the synthesis of its precursor, 2-amino-4-methylthiazole, was a key preceding development. The synthesis of 2-amino-4-methylthiazole was described in Organic Syntheses, with the method attributed to Traumann, indicating its availability from at least the late 19th or early 20th century.[1]

The increasing importance of this compound is tied to the development of modern pharmaceuticals. Its structural motif is found within more complex drug molecules, such as Febuxostat, a xanthine oxidase inhibitor used to treat hyperuricemia and gout.[2][8] While direct evidence of its use in the initial synthesis of Febuxostat is not explicitly detailed in all public-facing literature, the structural similarity of its core to intermediates in Febuxostat's synthesis points to its relevance in this area.[9][10]

Synthetic Protocols

The primary and most logical synthetic route to this compound involves a two-step process: the synthesis of 2-amino-4-methylthiazole followed by its conversion to the target nitrile via a Sandmeyer reaction.

Synthesis of 2-Amino-4-methylthiazole

This procedure is adapted from the established method described in Organic Syntheses.[1]

Reaction:

G cluster_reactants Reactants cluster_conditions Conditions Thiourea Thiourea Product 2-Amino-4-methylthiazole Thiourea->Product Reflux, then workup Chloroacetone Chloroacetone Chloroacetone->Product Reflux, then workup Water H₂O NaOH NaOH G cluster_0 Step 1: Diazotization cluster_1 Step 2: Cyanation AminoThiazole 2-Amino-4-methylthiazole DiazoniumSalt 4-Methylthiazole-2-diazonium chloride AminoThiazole->DiazoniumSalt 0-5 °C NaNO2 NaNO₂ HCl HCl Product This compound DiazoniumSalt->Product Heat CuCN CuCN G Start This compound Intermediate Further Synthetic Transformations Start->Intermediate Reaction at Nitrile or Thiazole Ring API Active Pharmaceutical Ingredient (e.g., Xanthine Oxidase Inhibitors) Intermediate->API

References

An In-depth Technical Guide to 4-Methylthiazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Methylthiazole-2-carbonitrile (CAS No. 100516-98-1), a heterocyclic compound of interest in chemical synthesis and pharmaceutical research. Due to the limited specific literature on this molecule, this document consolidates available data and provides context based on the well-documented properties and activities of the broader thiazole class of compounds.

Core Compound Properties

This compound is a solid organic compound featuring a thiazole ring substituted with a methyl group at the 4-position and a nitrile functional group at the 2-position.[1] The thiazole ring is a crucial scaffold in medicinal chemistry, and the nitrile group offers a versatile reactive site for further synthetic modifications.

Table 1: General and Physicochemical Properties

Property Value Source(s)
CAS Number 100516-98-1 [1]
Molecular Formula C₅H₄N₂S [1][2]
Molecular Weight 124.16 g/mol [1]
Physical Form Solid [1]
Melting Point 34-39 °C [1]
Flash Point 97 °C (206.6 °F) - closed cup [1]
Purity (Typical) ≥97% [1][3]
InChI Key ZLJOKRUAKFPDRN-UHFFFAOYSA-N [1][2]

| SMILES String | Cc1csc(n1)C#N |[1][2] |

Spectroscopic and Computational Data

Detailed experimental spectra for this compound are not widely published. However, computational predictions and data from analogous compounds provide valuable insights for structural characterization.

Table 2: Spectroscopic and Computational Data

Data Type Parameter Predicted Value Source(s)
Mass Spectrometry Monoisotopic Mass 124.00952 Da [2]
Predicted CCS ([M+H]⁺) 124.4 Ų [2]
Predicted CCS ([M+Na]⁺) 136.8 Ų [2]

| Computational | XlogP | 1.4 |[2] |

CCS: Collision Cross Section

Experimental Protocols and Workflows

While a specific, detailed synthesis protocol for this compound is not available in the reviewed literature, a general workflow for the characterization of such a novel compound can be outlined. Furthermore, the synthesis of a related key intermediate, 4-methyl-5-formylthiazole, illustrates a common transformation involving the 4-methylthiazole core.

The structural confirmation of a synthesized compound like this compound relies on a combination of spectroscopic techniques.

G cluster_workflow General Spectroscopic Workflow synthesis Synthesis of This compound sample Purified Sample synthesis->sample ms Mass Spectrometry (MS) Determine Molecular Weight sample->ms ir Infrared (IR) Spectroscopy Identify Functional Groups (C≡N, C=N) sample->ir nmr NMR Spectroscopy (¹H, ¹³C) Elucidate C-H Framework sample->nmr analysis Data Analysis & Comparison ms->analysis ir->analysis nmr->analysis confirmed Structure Confirmed analysis->confirmed

A general workflow for the synthesis and spectroscopic confirmation of a target compound.

This protocol describes the palladium-catalyzed hydrogenation of 4-methylthiazole-5-carboxylic acid chloride to produce 4-methyl-5-formylthiazole, a key intermediate for the antibiotic cefditoren pivoxil.[4] This method is noted for being more eco-friendly than alternatives using oxidizing or reducing agents like MnO₂, CrO₃, or LiAlH₄.[4]

  • Preparation of Acid Chloride : 4-Methylthiazole-5-carboxylic acid (1.5 g) is added to thionyl chloride (10 mL). The mixture is refluxed for 2 hours. Excess thionyl chloride is then removed by distillation under reduced pressure. The resulting acid chloride is used directly in the next step.[4]

  • Hydrogenation : Xylene (30 mL) is added to the freshly prepared acid chloride. Pd/BaSO₄ catalyst is added, and the mixture is heated to 140°C while hydrogen gas is passed through it.[4]

  • Monitoring and Workup : The reaction is monitored by Thin-Layer Chromatography (TLC). Upon completion, the mixture is filtered and extracted with 10% HCl (3 x 30 mL).[4]

  • Isolation : The aqueous solution is neutralized to a pH of 8 with sodium carbonate and then extracted with chloroform (3 x 30 mL). The pure product is obtained after the distillation of chloroform.[4]

Biological and Pharmacological Context

Direct biological activity data for this compound is not present in the surveyed literature. However, the thiazole scaffold is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs and biologically active agents.[5] Derivatives of the thiazole ring have demonstrated a vast array of pharmacological activities.

The thiazole scaffold is a core component of molecules with diverse biological activities.
  • Anticancer Activity : Numerous thiazole derivatives have been synthesized and evaluated for their anticancer properties, showing effectiveness against various cancer cell lines such as breast (MCF-7), liver (HepG2), and colon (HCT-116) cancers.[5][6] Their mechanisms often involve the inhibition of key proteins like kinases (e.g., VEGFR-2) or tubulin polymerization.[5][6]

  • Antimicrobial Activity : The thiazole moiety is a key feature in compounds with potent antibacterial and antifungal properties.[5][7]

  • Anti-inflammatory and Antidiabetic Properties : Studies on 4-methylthiazole derivatives have shown potential anti-inflammatory and anti-diabetic activities, with some compounds demonstrating greater effectiveness than standard drugs like diclofenac and acarbose in specific assays.[8]

  • Antiviral Activity : Isothiazole carbonitriles, structural isomers of thiazole carbonitriles, have shown promise as antiviral agents, for example, against poliovirus.[9]

The presence of both the established 4-methylthiazole core and a reactive nitrile group makes this compound a promising starting point for the synthesis of novel therapeutic agents.

Applications in Synthesis and Drug Discovery

This compound is primarily valued as a versatile intermediate and a building block in the synthesis of more complex molecules, particularly within the pharmaceutical sector.[3] Its structural features provide chemists with reactive sites that can be leveraged in sophisticated synthetic pathways to create novel compounds for drug discovery pipelines.

Safety and Handling

Proper safety precautions are essential when handling this compound.

Table 3: Safety Information

Category Information Source(s)
Signal Word Danger [1]
Hazard Codes H302 (Harmful if swallowed) [1]
H315 (Causes skin irritation) [1]
H318 (Causes serious eye damage) [1]
H335 (May cause respiratory irritation) [1]
Precautionary Codes P280, P301+P312+P330, P302+P352, P305+P351+P338+P310 [1]
Target Organs Respiratory system [1]
Storage Class 11 (Combustible Solids) [1]

| Recommended PPE | Dust mask (type N95), eyeshields, faceshields, gloves |[1] |

Conclusion

This compound is a valuable chemical intermediate with significant potential for applications in pharmaceutical and chemical research. While direct experimental data on its biological activities are scarce, its structure, based on the highly active thiazole scaffold, suggests it is a promising candidate for the development of novel bioactive compounds. This guide summarizes the currently available physicochemical and safety data and provides a framework for its characterization and potential application based on the rich chemistry of its structural class. Further research is warranted to fully explore the synthetic utility and biological potential of this compound.

References

The Cornerstone of Modern Medicine: A Technical Guide to Key Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate process of pharmaceutical synthesis, intermediates are the crucial stepping stones that pave the way from basic raw materials to life-saving active pharmaceutical ingredients (APIs). These molecules represent key stages in a synthetic route, often embodying a significant portion of the final drug's structural complexity and stereochemistry. This technical guide provides an in-depth exploration of three pivotal intermediates: 6-Aminopenicillanic Acid (6-APA) , the core of beta-lactam antibiotics; Shikimic Acid , the natural precursor to the antiviral drug oseltamivir; and (S)-Ethyl-4-chloro-3-hydroxybutanoate , a chiral building block for the cholesterol-lowering agent atorvastatin. This document details their synthesis, presents key quantitative data, and outlines the biological pathways of the final APIs.

6-Aminopenicillanic Acid (6-APA): The Heart of Beta-Lactam Antibiotics

6-Aminopenicillanic acid (6-APA) is the fundamental nucleus upon which the vast majority of semi-synthetic penicillins, such as ampicillin and amoxicillin, are built.[1][2] Its industrial production has shifted from chemical methods to a more environmentally benign and highly specific enzymatic process utilizing Penicillin G Acylase (PGA).[1][3] This biocatalytic approach offers milder reaction conditions and reduces waste, making it a cornerstone of green pharmaceutical manufacturing.[3]

Quantitative Data: Enzymatic Synthesis of 6-APA

The efficiency of 6-APA production is influenced by factors such as enzyme immobilization, substrate concentration, pH, and temperature. The use of immobilized enzymes is a common industrial strategy to enhance stability and enable reuse over multiple cycles.[3]

ParameterValueSource(s)
Starting Material Penicillin G (Pen G) or Penicillin V (Pen V)[3][4]
Biocatalyst Immobilized Penicillin G Acylase (PGA)[3][5]
Optimal pH 7.5 - 8.5[5][6]
Optimal Temperature 35 - 50 °C[5][7]
Substrate Concentration 2% - 5% (w/v)[4][5]
Conversion Yield 85% - 90%[4]
Product Purity >96% after crystallization[8]
Experimental Protocol: Enzymatic Hydrolysis of Penicillin G

This protocol outlines a laboratory-scale batch process for the synthesis of 6-APA using immobilized Penicillin G Acylase.

Materials:

  • Penicillin G Potassium Salt

  • Immobilized Penicillin G Acylase (PGA)

  • Potassium Phosphate Buffer (0.1 M)

  • Sodium Hydroxide Solution (2 M)

  • Methylisobutyl Ketone (MIBK) or Butyl Acetate

  • Hydrochloric Acid (2 M)

  • Deionized Water (cold)

Procedure:

  • Reaction Setup: Prepare a solution of Penicillin G in potassium phosphate buffer (e.g., 5% w/v) in a temperature-controlled reaction vessel equipped with a pH probe and a stirrer. Adjust the pH to 8.0.[3][5]

  • Enzyme Addition: Add the immobilized Penicillin G Acylase to the substrate solution. The specific amount of enzyme depends on its activity, typically defined as the amount required to produce 1 µmol of 6-APA per minute.[9]

  • pH Control: Begin stirring and maintain the temperature at 37°C. The hydrolysis of Penicillin G liberates phenylacetic acid (PAA), causing the pH to drop. Continuously titrate the reaction mixture with a 2 M sodium hydroxide solution to maintain a constant pH of 8.0.[3]

  • Reaction Monitoring: Monitor the reaction progress by tracking the volume of NaOH solution consumed, which is stoichiometric to the amount of PAA and 6-APA produced. The reaction is typically complete within 2-4 hours.[3]

  • Enzyme Recovery: Once the reaction is complete, stop the stirring and separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed with buffer and stored for reuse.[3]

  • Product Isolation and Purification: a. Cool the reaction mixture to 0-5°C. b. Separate the aqueous phase containing 6-APA and PAA. Extract the PAA into an organic solvent like MIBK. Perform this extraction twice for efficient removal.[3][4] c. Adjust the pH of the remaining aqueous layer to approximately 4.2 using 2 M HCl. This will cause the 6-APA to precipitate as it is least soluble at its isoelectric point.[4] d. Collect the 6-APA crystals by filtration. e. Wash the crystals with cold deionized water to remove residual impurities.[3] f. Dry the purified 6-APA crystals under vacuum.

Mechanism of Action: Beta-Lactam Antibiotics

Beta-lactam antibiotics exert their bactericidal effect by inhibiting the synthesis of the peptidoglycan layer of bacterial cell walls.[10] They act as structural analogs of the D-Ala-D-Ala terminus of peptidoglycan precursors.[1] This allows them to bind to the active site of Penicillin-Binding Proteins (PBPs), which are the transpeptidase enzymes responsible for cross-linking the cell wall. This irreversible binding inactivates the PBPs, preventing cell wall synthesis and leading to cell lysis due to osmotic pressure.[1][10][11]

G Mechanism of Beta-Lactam Antibiotics cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) (Transpeptidase) CellWall Cross-linked Cell Wall (Structural Integrity) PBP->CellWall Catalyzes Autolysins Autolysins PBP->Autolysins Inhibition leads to Precursor Buildup & Autolysin Activation Peptidoglycan Peptidoglycan Precursors (D-Ala-D-Ala) Peptidoglycan->PBP Binds to Lysis Cell Lysis CellWall->Lysis Loss of Integrity Leads to Autolysins->CellWall Degrades BetaLactam Beta-Lactam Antibiotic BetaLactam->PBP Irreversibly Binds & Inhibits

Caption: Inhibition of bacterial cell wall synthesis by beta-lactam antibiotics.

Shikimic Acid: A Natural Blueprint for Antivirals

Shikimic acid is a vital chiral intermediate derived from natural sources, most notably the seeds of the Chinese star anise (Illicium verum).[12][13] It serves as the primary starting material for the industrial synthesis of oseltamivir (Tamiflu®), a potent neuraminidase inhibitor used to treat influenza A and B virus infections.[13] The extraction and purification of shikimic acid from plant material is a critical first step in the supply chain of this essential medicine.

Quantitative Data: Extraction of Shikimic Acid from Star Anise

The yield of shikimic acid can vary significantly based on the plant source and the extraction methodology employed.

ParameterValueSource(s)
Source Material Dried, ground fruits of Illicium verum[12][14]
Shikimic Acid Content 19 ± 3 wt% (in raw material)[14]
Extraction Method Pressurized Hot Water Extraction (PHWE)[15][16]
Extraction Solvent 30% Ethanol / Water[15]
Isolated Yield (w/w) 4.0% - 5.4%[15]
Purity High, suitable for derivatization[15]
Experimental Protocol: Pressurized Hot Water Extraction (PHWE) of Shikimic Acid

This protocol is based on a rapid extraction method using a modified household espresso machine, demonstrating an efficient and accessible technique.[15][16]

Materials:

  • Whole Chinese star anise pods

  • Spice/coffee grinder

  • Household espresso machine

  • Sand (as a dispersant)

  • Ethanol

  • Deionized Water

  • Rotary evaporator

Procedure:

  • Preparation of Material: Grind the star anise pods into a fine powder using a spice grinder.[15]

  • Extraction Setup: Mix approximately 20 g of the ground star anise with 2 g of sand. Load this mixture into the sample compartment (portafilter) of the espresso machine.[15]

  • Extraction: Prepare a 30% ethanol/water (v/v) solution to be used as the extraction solvent. Run the espresso machine, forcing the hot solvent (~96°C) at high pressure (~9 bar) through the sample. Collect the aqueous extract. The process is rapid, taking only a few minutes per sample.[12][15]

  • Concentration: Combine the extracts and remove the solvent (ethanol and water) under reduced pressure using a rotary evaporator. This will yield a crude solid/viscous oil containing shikimic acid.

  • Purification (optional, for higher purity): The crude extract can be further purified. A common laboratory method involves dissolving the crude material in hot water, performing a liquid-liquid extraction with an immiscible organic solvent (like diethyl ether) to remove oils, followed by ion-exchange chromatography and recrystallization to yield pure shikimic acid crystals.[17][18]

Mechanism of Action: Oseltamivir (Neuraminidase Inhibition)

Influenza virus replication culminates in the budding of new virions from the host cell surface. These new virus particles remain attached to the cell via interactions between viral hemagglutinin and sialic acid receptors on the host cell membrane. The viral enzyme neuraminidase is essential for cleaving these sialic acid residues, releasing the progeny virions and allowing them to infect other cells.[19][20] Oseltamivir is a competitive inhibitor of this neuraminidase enzyme. As a sialic acid analogue, it binds to the active site of neuraminidase, preventing it from cleaving sialic acid and effectively trapping the new viruses on the surface of the infected cell, thus halting the spread of the infection.[19][21][22]

G Mechanism of Oseltamivir Action cluster_process Influenza Virus Release Virus New Virion HostCell Host Cell Surface (with Sialic Acid Receptors) Virus->HostCell Attached via Hemagglutinin-Sialic Acid Release Virus Release & Spread of Infection HostCell->Release Enabling Neuraminidase Viral Neuraminidase (Enzyme) Neuraminidase->HostCell Cleaves Sialic Acid Blocked Virus Release Blocked Neuraminidase->Blocked Inhibition Leads to Oseltamivir Oseltamivir (Neuraminidase Inhibitor) Oseltamivir->Neuraminidase Binds & Inhibits

Caption: Oseltamivir blocks viral release by inhibiting neuraminidase.

(S)-Ethyl-4-chloro-3-hydroxybutanoate: A Chiral Synthon for Atorvastatin

(S)-Ethyl-4-chloro-3-hydroxybutanoate ((S)-CHBE) is a high-value chiral intermediate essential for the synthesis of the side chain of atorvastatin (Lipitor®), a blockbuster drug for lowering cholesterol. The stereoselective synthesis of (S)-CHBE is a prime example of industrial biocatalysis, where a ketoreductase enzyme is used for the asymmetric reduction of the prochiral ketone, ethyl 4-chloro-3-oxobutanoate (COBE).[23]

Quantitative Data: Biocatalytic Synthesis of (S)-CHBE

This chemoenzymatic process is prized for its exceptional stereoselectivity and high yields under mild conditions. Cofactor regeneration systems are crucial for making the process economically viable.

ParameterValueSource(s)
Starting Material Ethyl 4-chloro-3-oxobutanoate (COBE)[23][24]
Biocatalyst Recombinant E. coli expressing Carbonyl Reductase[23][25]
Cofactor System NADP+/NADPH with Glucose Dehydrogenase (GDH) for regeneration[23][24]
Optimal pH 6.5 - 7.0[24]
Optimal Temperature 20 - 30 °C[24]
Substrate Concentration Up to 1.7 M (with fed-batch)[26]
Molar Yield >95%[24][26]
Optical Purity >99% enantiomeric excess (e.e.)[25][26]
Experimental Protocol: Asymmetric Reduction of COBE

This protocol describes a whole-cell biocatalytic reduction using recombinant E. coli with a coupled system for cofactor regeneration.

Materials:

  • Recombinant E. coli cells expressing carbonyl reductase and glucose dehydrogenase

  • Ethyl 4-chloro-3-oxobutanoate (COBE)

  • Glucose

  • Potassium Phosphate Buffer (100 mM, pH 6.5)

  • NADP+ (catalytic amount)

  • n-Butyl Acetate (optional, for two-phase system)

  • Bioreactor with temperature and pH control

Procedure:

  • Biocatalyst Preparation: Suspend the wet recombinant E. coli cells in a pH 6.5 potassium phosphate buffer within the bioreactor.

  • Reaction Setup: Add glucose (as the energy source for cofactor regeneration) and a catalytic amount of NADP+ to the cell suspension. Set the temperature to 25°C and maintain gentle agitation.[24]

  • Substrate Addition: The substrate, COBE, is often inhibitory to the cells at high concentrations and can be unstable in aqueous solution. Therefore, it is added via a fed-batch strategy. Slowly feed a solution of COBE into the reactor over several hours to maintain a low but steady concentration.[23][26]

  • Reaction Progress: Maintain the pH at 6.5 throughout the reaction. The reaction can be monitored by gas chromatography (GC) to measure the conversion of COBE to (S)-CHBE. The reaction typically runs for 4-14 hours.[25][26]

  • Work-up: a. Once the reaction reaches completion (>99% conversion), separate the cells from the reaction medium via centrifugation. b. Extract the product, (S)-CHBE, from the aqueous supernatant using an organic solvent such as ethyl acetate. c. Wash the organic phase with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product. d. The product can be further purified by vacuum distillation if required.

Mechanism of Action: Atorvastatin (HMG-CoA Reductase Inhibition)

Atorvastatin lowers cholesterol levels by targeting the cholesterol biosynthesis pathway in the liver. It acts as a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in this pathway.[27] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a crucial precursor for cholesterol.[28][29] By blocking this step, atorvastatin reduces the synthesis of cholesterol in liver cells. This depletion of intracellular cholesterol triggers an upregulation in the expression of LDL receptors on the surface of hepatocytes. The increased number of LDL receptors enhances the clearance of LDL-cholesterol ("bad cholesterol") from the bloodstream, thereby reducing overall plasma cholesterol levels.[13][29][30]

G Mechanism of Atorvastatin Action cluster_liver Hepatocyte (Liver Cell) HMGCoA HMG-CoA Reductase HMG-CoA Reductase (Enzyme) HMGCoA->Reductase Mevalonate Mevalonate Reductase->Mevalonate Catalyzes Cholesterol Intracellular Cholesterol Synthesis Mevalonate->Cholesterol LDL_Receptor LDL Receptors (Upregulated) Cholesterol->LDL_Receptor Reduction Causes Upregulation Blood_LDL Bloodstream LDL-Cholesterol LDL_Receptor->Blood_LDL Increases Clearance of Atorvastatin Atorvastatin Atorvastatin->Reductase Competitively Inhibits

References

The Pivotal Role of Thiazole Derivatives in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a cornerstone in medicinal chemistry. Its unique structural and electronic properties have made it a privileged scaffold in the design and development of a diverse array of therapeutic agents. From potent anticancer and antimicrobial drugs to novel anti-inflammatory and antidiabetic compounds, thiazole derivatives continue to demonstrate remarkable versatility and clinical significance. This technical guide provides an in-depth exploration of the role of these compounds in drug discovery, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.

Therapeutic Applications and Quantitative Bioactivity

Thiazole derivatives have been successfully developed into drugs for a wide range of diseases. Their biological activity often stems from their ability to act as bioisosteres for other functional groups, participate in hydrogen bonding and other non-covalent interactions with biological targets, and serve as a rigid scaffold for the presentation of various pharmacophoric elements. The following tables summarize the quantitative bioactivity of representative thiazole derivatives across several key therapeutic areas.

Anticancer Activity

Thiazole-based compounds have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer, including uncontrolled cell proliferation, angiogenesis, and survival. A notable example is Dasatinib, a potent inhibitor of multiple tyrosine kinases.

Compound/DerivativeTarget(s)Cancer Cell LineIC₅₀ (µM)Reference(s)
DasatinibBCR-ABL, SRC family kinasesK562 (CML)<0.001[1]
Thiazole-naphthalene derivative (5b)Tubulin polymerizationMCF-7 (Breast)0.48 ± 0.03[2][3]
Thiazole-naphthalene derivative (5b)Tubulin polymerizationA549 (Lung)0.97 ± 0.13[2][3]
Phenylthiazole derivative (4c)VEGFR-2MCF-7 (Breast)2.57 ± 0.16[4]
Phenylthiazole derivative (4c)VEGFR-2HepG2 (Liver)7.26 ± 0.44[4]
Thiazole derivative (3b)PI3Kα / mTORLeukemia HL-60(TB)PI3Kα: 0.086 ± 0.005, mTOR: 0.221 ± 0.014[5]
Thiazole-indole derivative (6i)EGFR, HER2, VEGFR-2, CDK2MCF-7 (Breast)6.10 ± 0.4
Thiazole-indole derivative (6v)EGFR, HER2, VEGFR-2, CDK2MCF-7 (Breast)6.49 ± 0.3
Imidazo[2,1-b]thiazole derivative (39)EGFR / HER2MCF-7 (Breast)EGFR: 0.153, HER2: 0.108[6]
Imidazo[2,1-b]thiazole derivative (43)EGFR / HER2MCF-7 (Breast)EGFR: 0.122, HER2: 0.078[6]
Antimicrobial Activity

The thiazole scaffold is a key component in many antimicrobial agents, including the early sulfonamide antibiotic, Sulfathiazole. Modern research continues to explore novel thiazole derivatives to combat the growing threat of antimicrobial resistance.

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference(s)
SulfathiazoleStreptococcus pyogenes8 - 64
5-hetarylthiazole derivativeStaphylococcus aureus6.25
5-hetarylthiazole derivativeEscherichia coli6.25
Hydrazine-thiazole derivativeCandida species0.45 - 31.2 µM
Benzothiazole ethyl urea (3a)Staphylococcus aureus0.008[7]
Benzothiazole ethyl urea (3b)Staphylococcus aureus0.03[7]
2-phenyl-1,3-thiazole derivative (12)Staphylococcus aureus125-150[5]
Benzo[d]thiazole derivative (13)Staphylococcus aureus50-75[5]
Benzo[d]thiazole derivative (14)Escherichia coli50-75[5]
Anti-inflammatory Activity

Thiazole derivatives have shown promise as anti-inflammatory agents by targeting key enzymes and pathways involved in the inflammatory response.

Compound/DerivativeAssay% InhibitionED₅₀ (mg/kg)Reference(s)
Nitro-substituted thiazole (3c)Carrageenan-induced paw edema44%-[8]
Nitro-substituted thiazole (3d)Carrageenan-induced paw edema41%-[8]
Pyrazolyl thiazolone (16b)in vivo anti-inflammatory-8.2[9]
Pyrazolyl thiazolone (16c)in vivo anti-inflammatory-24[9]
Antidiabetic Activity

Certain thiazole derivatives, particularly the thiazolidinedione class, are well-established insulin sensitizers used in the treatment of type 2 diabetes. Newer derivatives are being investigated for their ability to inhibit enzymes such as α-glucosidase.

Compound/DerivativeTarget/AssayIC₅₀ / EC₅₀ (µM)Reference(s)
Thiazole derivative (8)α-glucosidase18.23 ± 0.03[10]
Thiazole derivative (7)α-glucosidase36.75 ± 0.05[10]
Imidazopyridine-based thiazole (4a)α-glucosidase5.57 ± 3.45[11]
Imidazopyridine-based thiazole (4o)α-glucosidase7.16 ± 1.40[11]
Phenylthiazole acid (4t)PPARγ agonistic activityEC₅₀ = 0.75 ± 0.20[12]
RosiglitazonePPARγ agonistic activityEC₅₀ = 0.83 ± 0.14[12]
Thiazole-pyrazole derivative (16k)α-glucosidase0.128[9]
Thiazole-pyrazole derivative (16b)α-glucosidase0.158[9]

Key Signaling Pathways and Mechanisms of Action

The therapeutic effects of thiazole derivatives are achieved through their interaction with various biological pathways. Understanding these mechanisms is crucial for rational drug design and development.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Thiazole Thiazole Derivatives Thiazole->PI3K Inhibits Thiazole->mTORC1 Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by thiazole derivatives.

Many thiazole-based anticancer agents function as dual inhibitors of PI3K and mTOR, key components of a signaling pathway that is frequently dysregulated in cancer, leading to uncontrolled cell growth and proliferation. By blocking these kinases, thiazole derivatives can effectively halt these processes.

BCR_ABL_Pathway BCR_ABL BCR-ABL (Constitutively Active Kinase) Downstream Downstream Signaling Pathways (e.g., RAS/MAPK, PI3K/AKT) BCR_ABL->Downstream Activates Proliferation Leukemic Cell Proliferation & Survival Downstream->Proliferation Promotes Dasatinib Dasatinib (Thiazole Derivative) Dasatinib->BCR_ABL Inhibits

Caption: Mechanism of action of Dasatinib in CML.[1][13]

In Chronic Myeloid Leukemia (CML), the BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives the proliferation of leukemic cells. Dasatinib, a thiazole-containing drug, is a potent inhibitor of BCR-ABL, thereby blocking downstream signaling and inducing apoptosis in cancer cells.[1][13]

Experimental Protocols

Reproducibility is a cornerstone of scientific research. This section provides detailed methodologies for key experiments cited in the development and evaluation of thiazole derivatives.

Synthesis Protocol: Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a classic and widely used method for the preparation of the thiazole ring.[14][15]

Objective: To synthesize a 2-amino-4-phenylthiazole derivative.

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Deionized Water

  • 20 mL scintillation vial or round-bottom flask

  • Stir bar and magnetic stir plate with heating

  • Buchner funnel and side-arm flask

  • Filter paper

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol, 1.0 g) and thiourea (7.5 mmol, 0.57 g).[14]

  • Add methanol (5 mL) and a magnetic stir bar.[14]

  • Heat the mixture with stirring on a hot plate to a gentle reflux (approximately 65-70°C) for 30-60 minutes.[15]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Remove the reaction from the heat and allow the solution to cool to room temperature.[14]

  • Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix thoroughly. A precipitate should form.[14][15]

  • Collect the solid product by vacuum filtration using a Buchner funnel.[14]

  • Wash the filter cake with cold deionized water to remove any remaining salts.[14]

  • Spread the collected solid on a watch glass and allow it to air dry completely.

  • The crude product can be further purified by recrystallization from ethanol.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Biological Assay Protocol: In Vitro VEGFR-2 Kinase Assay

This assay determines the direct inhibitory effect of a compound against the VEGFR-2 kinase, a key target in angiogenesis.

Objective: To determine the IC₅₀ value of a test compound against VEGFR-2.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • VEGFR-2 substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Test thiazole derivative

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 96-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test thiazole derivative in kinase buffer. The final DMSO concentration should not exceed 1%.

  • Add 5 µL of the diluted compound or vehicle (for positive and negative controls) to the wells of a 96-well plate.

  • Prepare a master mix containing kinase buffer, ATP, and the VEGFR-2 substrate.

  • Add 20 µL of the master mix to each well.

  • Initiate the kinase reaction by adding 25 µL of diluted VEGFR-2 enzyme to all wells except the "blank" control.

  • Incubate the plate at 30°C for 45-60 minutes.

  • Stop the reaction and measure the remaining ATP by adding 50 µL of ADP-Glo™ Reagent, followed by a 40-minute incubation at room temperature.

  • Add 100 µL of Kinase Detection Reagent and incubate for another 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of the test compound relative to the controls.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a non-linear regression model to determine the IC₅₀ value.

Biological Assay Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[16]

Objective: To determine the MIC of a thiazole derivative against a bacterial strain.

Materials:

  • Test thiazole derivative

  • Bacterial strain (e.g., Staphylococcus aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform a two-fold serial dilution of the compound in CAMHB directly in a 96-well plate. The final volume in each well should be 50 µL.

  • Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate each well (except for a sterility control) with 50 µL of the bacterial suspension, bringing the total volume to 100 µL.

  • Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Seal the plate and incubate at 35 ± 2°C for 16-20 hours.

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Biological Assay Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of new compounds.[13]

Objective: To assess the anti-inflammatory effect of a thiazole derivative in vivo.

Materials:

  • Wistar rats (150-200 g)

  • 1% (w/v) Carrageenan solution in sterile saline

  • Test thiazole derivative

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

  • Standard anti-inflammatory drug (e.g., Indomethacin)

Procedure:

  • Acclimatize the animals for at least one week before the experiment.

  • Divide the rats into groups (n=6): vehicle control, standard drug, and test compound groups (at various doses).

  • Administer the test compound or standard drug orally or intraperitoneally 30-60 minutes before carrageenan injection.

  • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[13]

  • Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Drug Discovery and Development Workflow

The journey of a thiazole derivative from a laboratory curiosity to a clinical candidate follows a structured workflow. This process involves iterative cycles of design, synthesis, and biological evaluation to optimize for potency, selectivity, and drug-like properties.

Drug_Discovery_Workflow Target Target Identification & Validation Hit_ID Hit Identification (e.g., HTS, Fragment Screening) Target->Hit_ID Hit_to_Lead Hit-to-Lead Optimization (SAR Studies) Hit_ID->Hit_to_Lead Lead_Op Lead Optimization (ADME/Tox Profiling) Hit_to_Lead->Lead_Op Preclinical Preclinical Development (In vivo efficacy & safety) Lead_Op->Preclinical Clinical Clinical Trials Preclinical->Clinical Synthesis Synthesis of Thiazole Derivatives Synthesis->Hit_to_Lead Synthesis->Lead_Op Bio_Eval Biological Evaluation (In vitro & in vivo assays) Bio_Eval->Hit_to_Lead Bio_Eval->Lead_Op

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Methylthiazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 4-Methylthiazole-2-carbonitrile, a valuable building block in medicinal chemistry and drug development. The primary synthetic route detailed is the Sandmeyer cyanation of 2-amino-4-methylthiazole. An alternative two-step pathway involving the synthesis of a 2-bromo-4-methylthiazole intermediate followed by cyanation is also discussed. This guide includes comprehensive experimental procedures, data presentation, and visual diagrams to facilitate successful synthesis in a laboratory setting.

Introduction

This compound is a key intermediate in the synthesis of various biologically active compounds. Its structural motif is present in a range of pharmaceuticals, including kinase inhibitors and other therapeutic agents. The presence of the nitrile group allows for versatile downstream chemical transformations, making it a crucial component in the construction of complex molecular architectures. The reliable and efficient synthesis of this compound is therefore of significant interest to the drug discovery and development community.

The most direct and established method for the synthesis of this compound is the Sandmeyer reaction, which involves the diazotization of 2-amino-4-methylthiazole followed by treatment with a cyanide salt, typically copper(I) cyanide. This one-pot reaction provides a straightforward route to the desired product. An alternative approach involves the conversion of 2-amino-4-methylthiazole to 2-bromo-4-methylthiazole, which can then be subjected to a nucleophilic substitution reaction with a cyanide source.

Data Presentation

Table 1: Physicochemical Data of Key Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
2-Amino-4-methylthiazole1603-91-4C₄H₆N₂S114.1744-45Yellowish solid
This compound100516-98-1C₅H₄N₂S124.1634-39Solid

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-methylthiazole (Starting Material)

This protocol is adapted from a procedure published in Organic Syntheses.[1]

Materials:

  • Thiourea (76 g, 1 mol)

  • Chloroacetone (92.5 g, 1 mol)

  • Sodium hydroxide (200 g)

  • Diethyl ether

  • Water

  • 500-mL three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Mechanical stirrer

  • Separatory funnel

Procedure:

  • Suspend thiourea (76 g, 1 mol) in 200 mL of water in a 500-mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel.

  • With stirring, add chloroacetone (92.5 g, 1 mol) dropwise over 30 minutes. The reaction is exothermic, and the thiourea will dissolve.

  • After the addition is complete, heat the mixture to reflux and maintain for 2 hours.

  • Cool the reaction mixture in an ice bath.

  • Slowly add solid sodium hydroxide (200 g) in portions with continuous stirring and cooling. An oily upper layer will form.

  • Separate the oily layer using a separatory funnel.

  • Extract the aqueous layer three times with 100 mL portions of diethyl ether.

  • Combine the oily layer with the ethereal extracts and dry over anhydrous sodium sulfate.

  • Filter the solution to remove the drying agent.

  • Remove the diethyl ether by distillation.

  • Distill the crude product under reduced pressure to obtain pure 2-amino-4-methylthiazole. The product is collected at 130-133°C at 18 mmHg.[1] The yield is typically 70-75%.

Protocol 2: Synthesis of this compound via Sandmeyer Reaction

This protocol is a representative procedure based on the principles of the Sandmeyer reaction.

Materials:

  • 2-Amino-4-methylthiazole (11.4 g, 0.1 mol)

  • Hydrochloric acid (concentrated, 30 mL)

  • Sodium nitrite (7.6 g, 0.11 mol)

  • Copper(I) cyanide (10.8 g, 0.12 mol)

  • Sodium cyanide (6.0 g, 0.12 mol)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ice

  • Water

  • 500-mL three-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Dropping funnel

Procedure:

  • Diazotization:

    • In a 500-mL three-necked flask, dissolve 2-amino-4-methylthiazole (11.4 g, 0.1 mol) in a mixture of concentrated hydrochloric acid (30 mL) and water (50 mL).

    • Cool the solution to 0-5°C in an ice-salt bath with vigorous stirring.

    • Prepare a solution of sodium nitrite (7.6 g, 0.11 mol) in 20 mL of water.

    • Add the sodium nitrite solution dropwise to the cooled amine solution, maintaining the temperature below 5°C.

    • Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5°C.

  • Cyanation:

    • In a separate 1 L beaker, prepare a solution of copper(I) cyanide (10.8 g, 0.12 mol) and sodium cyanide (6.0 g, 0.12 mol) in 100 mL of water.

    • Cool this solution to 0-5°C.

    • Slowly and carefully add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. Effervescence (release of nitrogen gas) will be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60°C for 1 hour to ensure complete reaction.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and extract with dichloromethane (3 x 100 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (1 x 100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Reaction Pathway and Workflow

Synthesis_Pathway Thiourea Thiourea 2-Amino-4-methylthiazole 2-Amino-4-methylthiazole Thiourea->2-Amino-4-methylthiazole Hantzsch Thiazole Synthesis Chloroacetone Chloroacetone Chloroacetone->2-Amino-4-methylthiazole Diazonium_Salt 4-Methylthiazole-2-diazonium Chloride 2-Amino-4-methylthiazole->Diazonium_Salt 1. HCl, NaNO2 2. 0-5°C This compound This compound Diazonium_Salt->this compound CuCN

Caption: Synthetic pathway for this compound.

Experimental_Workflow cluster_diazotization Diazotization cluster_cyanation Cyanation cluster_workup Work-up and Purification start Dissolve 2-Amino-4-methylthiazole in HCl cool Cool to 0-5°C start->cool add_nitrite Add NaNO2 solution dropwise cool->add_nitrite stir_diazonium Stir for 30 min add_nitrite->stir_diazonium add_diazonium Add diazonium salt solution stir_diazonium->add_diazonium prep_cucn Prepare CuCN solution prep_cucn->add_diazonium warm_react Warm to RT, then heat to 50-60°C add_diazonium->warm_react extract Extract with Dichloromethane warm_react->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify product Pure this compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Discussion

The Sandmeyer reaction is a robust and widely applicable method for the introduction of a nitrile group onto an aromatic or heteroaromatic ring. The key to a successful reaction is the careful control of temperature during the diazotization step to prevent the premature decomposition of the diazonium salt. The use of copper(I) cyanide is crucial for the efficient conversion of the diazonium salt to the corresponding nitrile.

An alternative two-step synthesis can also be considered. This involves the initial conversion of 2-amino-4-methylthiazole to 2-bromo-4-methylthiazole via a Sandmeyer-type reaction using copper(I) bromide. The resulting 2-bromo-4-methylthiazole can then be subjected to a nucleophilic substitution reaction with a cyanide source, such as copper(I) cyanide or zinc cyanide, often in the presence of a palladium catalyst. While this route involves an additional step, it may offer advantages in terms of purification and overall yield in certain cases.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • The Sandmeyer reaction involves the formation of a diazonium salt, which can be explosive if allowed to dry. Keep the diazonium salt in solution at all times.

  • Cyanide salts are highly toxic. Handle with extreme caution in a well-ventilated fume hood. Have an appropriate cyanide poisoning antidote kit readily available.

  • The reaction produces nitrogen gas, which can cause pressure buildup. Ensure the reaction vessel is adequately vented.

  • Chloroacetone is a lachrymator and is toxic. Handle in a fume hood.

  • Concentrated acids and bases are corrosive. Handle with care.

References

Synthesis of 4-Methylthiazole-2-carbonitrile: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides a comprehensive, two-step protocol for the synthesis of 4-methylthiazole-2-carbonitrile, a key intermediate in the development of various pharmaceutical compounds. The protocol is intended for researchers, scientists, and professionals in drug development. This document outlines the synthesis of the precursor 2-amino-4-methylthiazole, followed by its conversion to the target compound, this compound, via a Sandmeyer reaction.

Introduction

This compound is a valuable building block in medicinal chemistry, recognized for its role in the synthesis of a range of biologically active molecules. The thiazole ring and the nitrile functional group offer versatile reaction sites for further molecular elaboration. This protocol provides a reliable and reproducible method for the laboratory-scale synthesis of this important intermediate.

Overall Reaction Scheme

The synthesis is a two-step process beginning with the Hantzsch thiazole synthesis to form 2-amino-4-methylthiazole, followed by a Sandmeyer cyanation to yield the final product, this compound.

G cluster_0 Step 1: Synthesis of 2-Amino-4-methylthiazole cluster_1 Step 2: Sandmeyer Cyanation Thiourea Thiourea Step1_Product 2-Amino-4-methylthiazole Thiourea->Step1_Product + Chloroacetone (H2O, Reflux) Chloroacetone Chloroacetone Chloroacetone->Step1_Product Step2_Start 2-Amino-4-methylthiazole Diazonium 4-Methylthiazole-2-diazonium salt Step2_Start->Diazonium + NaNO2, H2SO4 (0-5 °C) Step2_Product This compound Diazonium->Step2_Product + CuCN, KCN (Heat)

Figure 1: Overall two-step synthesis of this compound.

Data Presentation

The following table summarizes the quantitative data for the two-step synthesis protocol.

StepReactantMolar Mass ( g/mol )Amount (g)MolesMolar RatioProductYield (%)
1Thiourea76.1276.01.01.02-Amino-4-methylthiazole70-75
1Chloroacetone92.5392.51.01.0
22-Amino-4-methylthiazole114.1711.40.11.0This compoundEstimated 60-70
2Sodium Nitrite69.007.60.111.1
2Copper(I) Cyanide89.5610.80.121.2
2Potassium Cyanide65.127.80.121.2

Note: The yield for Step 2 is an estimate based on typical Sandmeyer cyanation reactions of heteroaromatic amines.

Experimental Protocols

Step 1: Synthesis of 2-Amino-4-methylthiazole

This procedure is adapted from a well-established method for Hantzsch thiazole synthesis.[1]

Materials and Reagents:

  • Thiourea

  • Chloroacetone

  • Sodium hydroxide

  • Diethyl ether

  • Water (distilled or deionized)

Equipment:

  • 500 mL three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Mechanical stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add thiourea (76.0 g, 1.0 mol) and water (200 mL).

  • Stir the suspension and add chloroacetone (92.5 g, 1.0 mol) dropwise from the dropping funnel over a period of 30 minutes. An exothermic reaction will occur, and the thiourea will dissolve.

  • After the addition is complete, heat the resulting yellow solution to reflux and maintain for 2 hours.

  • Cool the reaction mixture to room temperature.

  • With vigorous stirring and external cooling (e.g., an ice bath), slowly add solid sodium hydroxide (200 g) to the reaction mixture. An oily layer will separate.

  • Transfer the mixture to a separatory funnel and separate the upper oily layer.

  • Extract the aqueous layer three times with diethyl ether (100 mL portions).

  • Combine the oily layer and the ether extracts and dry over anhydrous sodium sulfate.

  • Filter the solution to remove the drying agent and any tars.

  • Remove the diethyl ether by distillation on a steam bath.

  • Distill the residual oil under reduced pressure. Collect the fraction boiling at 130-133 °C at 18 mmHg.

  • The product, 2-amino-4-methylthiazole, will solidify upon cooling. The expected yield is 80-85.5 g (70-75%).

G start Start: Thiourea and Chloroacetone in Water reflux Reflux for 2 hours start->reflux cool Cool to Room Temperature reflux->cool basify Add NaOH (solid, with cooling) cool->basify separate Separate Oily Layer basify->separate extract Extract Aqueous Layer with Diethyl Ether (3x) basify->extract combine Combine Organic Layers separate->combine extract->combine dry Dry with Anhydrous Na2SO4 combine->dry filter Filter dry->filter evaporate Evaporate Diethyl Ether filter->evaporate distill Vacuum Distillation evaporate->distill product Product: 2-Amino-4-methylthiazole distill->product

Figure 2: Experimental workflow for the synthesis of 2-Amino-4-methylthiazole.

Step 2: Synthesis of this compound (Sandmeyer Reaction)

This is a general protocol for the Sandmeyer cyanation of a heteroaromatic amine and should be performed with appropriate safety precautions due to the use of cyanide salts.

Materials and Reagents:

  • 2-Amino-4-methylthiazole

  • Concentrated sulfuric acid

  • Sodium nitrite

  • Copper(I) cyanide

  • Potassium cyanide

  • Sodium carbonate

  • Dichloromethane

  • Ice

  • Water (distilled or deionized)

Equipment:

  • 500 mL three-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Dropping funnel

  • Beakers

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Diazotization:

    • In a 500 mL three-necked flask, prepare a solution of 2-amino-4-methylthiazole (11.4 g, 0.1 mol) in a mixture of water (100 mL) and concentrated sulfuric acid (15 mL).

    • Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Prepare a solution of sodium nitrite (7.6 g, 0.11 mol) in water (30 mL).

    • Add the sodium nitrite solution dropwise to the cooled amine solution, maintaining the temperature below 5 °C.

    • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Cyanation:

    • In a separate 1 L beaker, prepare a solution of copper(I) cyanide (10.8 g, 0.12 mol) and potassium cyanide (7.8 g, 0.12 mol) in water (100 mL). Caution: Handle cyanides with extreme care in a well-ventilated fume hood.

    • Gently heat the cyanide solution to 60-70 °C.

    • Slowly and carefully add the cold diazonium salt solution to the warm cyanide solution with continuous stirring. Effervescence (release of nitrogen gas) will be observed.

    • After the addition is complete, continue to stir the reaction mixture at 60-70 °C for 1 hour.

    • Cool the mixture to room temperature.

  • Work-up and Purification:

    • Transfer the reaction mixture to a separatory funnel and extract with dichloromethane (3 x 100 mL).

    • Combine the organic layers and wash with a 10% sodium carbonate solution, followed by water.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and remove the solvent using a rotary evaporator.

    • The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield this compound.

G cluster_diazotization Diazotization cluster_cyanation Cyanation cluster_workup Work-up and Purification start_diazo Start: 2-Amino-4-methylthiazole in H2SO4/H2O cool_diazo Cool to 0-5 °C start_diazo->cool_diazo add_nitrite Add NaNO2 solution dropwise (< 5 °C) cool_diazo->add_nitrite stir_diazo Stir for 30 min at 0-5 °C add_nitrite->stir_diazo diazonium_salt Diazonium Salt Solution stir_diazo->diazonium_salt add_diazo Add diazonium salt solution diazonium_salt->add_diazo start_cyano Prepare CuCN/KCN solution in H2O heat_cyano Heat to 60-70 °C start_cyano->heat_cyano heat_cyano->add_diazo stir_cyano Stir for 1 hour at 60-70 °C add_diazo->stir_cyano cool_cyano Cool to Room Temperature stir_cyano->cool_cyano extract_workup Extract with Dichloromethane (3x) cool_cyano->extract_workup wash_workup Wash with Na2CO3 and H2O extract_workup->wash_workup dry_workup Dry with Anhydrous Na2SO4 wash_workup->dry_workup evaporate_workup Evaporate Solvent dry_workup->evaporate_workup purify_workup Purify (Chromatography/Recrystallization) evaporate_workup->purify_workup product_final Product: this compound purify_workup->product_final

Figure 3: Workflow for the Sandmeyer cyanation of 2-Amino-4-methylthiazole.

Safety Precautions

  • All experimental procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

  • Chloroacetone is a lachrymator and toxic. Handle with care.

  • Cyanide salts (Copper(I) cyanide and Potassium cyanide) are highly toxic. Avoid contact with skin and inhalation. Do not acidify cyanide waste streams as this will generate highly toxic hydrogen cyanide gas. All cyanide-containing waste must be quenched and disposed of according to institutional safety guidelines.

  • Concentrated sulfuric acid is highly corrosive. Handle with extreme care.

Conclusion

This application note provides a detailed and practical guide for the synthesis of this compound. By following the outlined procedures, researchers can reliably produce this valuable intermediate for applications in pharmaceutical research and drug development. Adherence to all safety precautions is paramount when performing these chemical transformations.

References

Application Notes and Protocols for 4-Methylthiazole-2-carbonitrile in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of 4-Methylthiazole-2-carbonitrile, a versatile building block in organic synthesis, particularly in the development of pharmaceutical intermediates. The following sections detail its application in the synthesis of 4-methylthiazole-2-carboxamide and (4-methylthiazol-2-yl)methanamine, compounds of interest in medicinal chemistry.

Overview and Applications

This compound is a key intermediate in the synthesis of various biologically active molecules.[1][2] Its thiazole ring is a common scaffold in many pharmaceutical agents, and the nitrile group offers a versatile handle for a variety of chemical transformations. This document outlines two primary applications: the hydrolysis of the nitrile to an amide and its reduction to a primary amine. These transformations yield valuable intermediates for further elaboration in drug discovery programs.

Synthesis of 4-Methylthiazole-2-carboxamide via Acid-Catalyzed Hydrolysis

The conversion of a nitrile to a primary amide is a fundamental transformation in organic synthesis. This protocol describes the acid-catalyzed hydrolysis of this compound to yield 4-methylthiazole-2-carboxamide.

Experimental Protocol

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in a suitable organic solvent (e.g., dioxane or tert-butanol), add concentrated sulfuric acid (2.0 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to 40-50 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography to afford pure 4-methylthiazole-2-carboxamide.

Data Presentation
ReactantProductReagentsReaction TimeTemperatureYield (%)
This compound4-methylthiazole-2-carboxamideConc. H₂SO₄, H₂O4-6 hours40-50 °C75-85

Experimental Workflow

G start Start: this compound step1 Dissolve in Solvent start->step1 step2 Add Conc. H₂SO₄ at 0 °C step1->step2 step3 Heat to 40-50 °C step2->step3 step4 Reaction Monitoring (TLC) step3->step4 step5 Work-up: Quench with Ice, Neutralize with NaHCO₃ step4->step5 step6 Extraction with Ethyl Acetate step5->step6 step7 Purification step6->step7 end End: 4-methylthiazole-2-carboxamide step7->end G start Start: this compound step1 Dissolve in Anhydrous THF start->step1 step2 Add to LiAlH₄ suspension at 0 °C step1->step2 step3 Reflux Reaction step2->step3 step4 Reaction Monitoring (TLC) step3->step4 step5 Work-up: Fieser Quench step4->step5 step6 Filtration and Extraction step5->step6 step7 Purification step6->step7 end End: (4-methylthiazol-2-yl)methanamine step7->end G cluster_0 Cell Membrane cluster_1 Cytoplasm ligand Ligand receptor Receptor Tyrosine Kinase ligand->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription response Cellular Response (Proliferation, Survival) transcription->response inhibitor Thiazole Derivative (e.g., Kinase Inhibitor) inhibitor->raf

References

4-Methylthiazole-2-carbonitrile: A Key Building Block in Modern Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers in Drug Development

Introduction:

4-Methylthiazole-2-carbonitrile is a versatile heterocyclic building block of significant interest in the pharmaceutical industry. Its unique chemical structure, featuring a reactive nitrile group and a methyl-substituted thiazole ring, makes it an ideal starting material or key intermediate in the synthesis of a variety of active pharmaceutical ingredients (APIs). The thiazole moiety is a prominent scaffold in medicinal chemistry, known for its presence in numerous drugs with a wide range of therapeutic activities. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of notable drugs, with a primary focus on the gout medication Febuxostat.

Application in the Synthesis of Febuxostat

Febuxostat is a potent, non-purine selective inhibitor of xanthine oxidase, an enzyme responsible for the production of uric acid. By reducing uric acid levels, Febuxostat is highly effective in the long-term management of hyperuricemia and gout. The synthesis of Febuxostat prominently features the 2-phenyl-4-methylthiazole core, which can be efficiently constructed using precursors derived from or analogous to this compound.

A common strategy for synthesizing the core of Febuxostat involves the Hantzsch thiazole synthesis, where a thioamide is reacted with an α-haloketone. In this context, derivatives of this compound can be elaborated to form the necessary components for constructing the final drug molecule.

Table 1: Quantitative Data for Febuxostat Synthesis Intermediates

Intermediate NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Yield (%)Reference
3-Cyano-4-isobutoxybenzothioamideC12H14N2OS234.32--
Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylateC18H20N2O3S360.4324094
2-(3-Cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid (Febuxostat)C16H16N2O3S316.3823995

Note: The yields are based on specific reported synthetic routes and may vary depending on the experimental conditions.

Signaling Pathway: Mechanism of Action of Febuxostat

Febuxostat exerts its therapeutic effect by inhibiting xanthine oxidase, a key enzyme in the purine catabolism pathway. This inhibition leads to a decrease in the production of uric acid, thereby preventing its crystallization in joints and tissues, which is the underlying cause of gout.

Febuxostat_Mechanism cluster_purine_catabolism Purine Catabolism cluster_inhibition Inhibition Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase UricAcid Uric Acid Xanthine->UricAcid Xanthine Oxidase Gout Gout UricAcid->Gout Crystallization leads to Febuxostat Febuxostat Febuxostat->Xanthine Inhibits

Caption: Mechanism of action of Febuxostat in inhibiting uric acid production.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate

This protocol describes a key step in the synthesis of Febuxostat, demonstrating the formation of the substituted thiazole ring system.

Materials:

  • 3-Cyano-4-isobutoxybenzothioamide

  • Ethyl 2-chloro-3-oxobutanoate

  • Isopropanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • In a round-bottom flask, prepare a solution of 3-cyano-4-isobutoxybenzothioamide (5.0 g, 0.021 mol) in isopropanol (25.0 mL) at room temperature (25-30°C).

  • To this solution, add ethyl 2-chloro-3-oxobutanoate (4.42 mL, 0.032 mol).

  • Heat the reaction mixture to 75-80°C and maintain this temperature for 3-4 hours with continuous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature (25-30°C).

  • A pale yellowish solid will precipitate out of the solution.

  • Filter the precipitated solid using a filtration apparatus and wash the solid with isopropanol (10.0 mL).

  • Dry the collected solid in a vacuum oven at 50-55°C to obtain ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate.

  • The expected yield is approximately 94.0% (6.90 g), with a melting point of 240°C.

Protocol 2: Hydrolysis of Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate to Febuxostat

This protocol outlines the final step in the synthesis of Febuxostat.

Materials:

  • Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate

  • Methanol

  • Water

  • Sodium hydroxide

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • In a round-bottom flask, dissolve ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate (5.0 g, 0.013 mol) in a mixture of methanol (25.0 mL) and water (25.0 mL).

  • Add sodium hydroxide (2.5 g, 0.062 mol) to the solution.

  • Heat the reaction mixture to reflux (60-65°C) and maintain for 2-3 hours with stirring.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly add water (50.0 mL) to the reaction mixture over 30 minutes at 60-65°C.

  • A white crystalline solid will precipitate.

  • Filter the solid, wash with water (10.0 mL), and dry in a vacuum oven at 50-55°C to yield 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid (Febuxostat).

  • The expected yield is approximately 95.0% (4.75 g), with a melting point of 239°C.

Application in the Synthesis of Mirabegron

Mirabegron is a β3-adrenergic receptor agonist used for the treatment of overactive bladder. While the core of Mirabegron also contains a 4-methylthiazole moiety, common synthetic routes often start from 2-aminothiazole-4-acetic acid or its derivatives. The synthesis of these starting materials could potentially involve this compound, but this is not a widely reported direct pathway in major synthetic schemes.

Table 2: Quantitative Data for Mirabegron Synthesis Intermediates

Intermediate NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Yield (%)Reference
(R)-2-((2-(4-aminophenyl)ethyl)amino)-1-phenylethanolC16H20N2O256.34--[1]
2-amino-N-(4-(2-(((R)-2-hydroxy-2-phenylethyl)amino)ethyl)phenyl)thiazole-4-acetamide (Mirabegron)C21H24N4O2S396.51139.0-140.2-[2]

Signaling Pathway: Mechanism of Action of Mirabegron

Mirabegron activates β3-adrenergic receptors in the detrusor muscle of the bladder. This activation leads to an increase in cyclic adenosine monophosphate (cAMP) and subsequent muscle relaxation, which increases bladder capacity and reduces the symptoms of overactive bladder.

Mirabegron_Mechanism cluster_receptor_activation Receptor Activation cluster_downstream_signaling Downstream Signaling Mirabegron Mirabegron Beta3AR β3-Adrenergic Receptor Mirabegron->Beta3AR Activates G_Protein Gs Protein Beta3AR->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP ATP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates Muscle_Relaxation Detrusor Muscle Relaxation PKA->Muscle_Relaxation Leads to

Caption: Signaling pathway of Mirabegron via the β3-adrenergic receptor.

Experimental Workflow: General Synthesis Strategy

The following diagram illustrates a general workflow for utilizing a thiazole building block in a multi-step drug synthesis project.

Synthesis_Workflow Start Start with This compound Step1 Functional Group Transformation (e.g., to thioamide) Start->Step1 Step2 Hantzsch Thiazole Synthesis with α-haloketone Step1->Step2 Intermediate Key Thiazole Intermediate Step2->Intermediate Step3 Further Functionalization and Side-Chain Addition Intermediate->Step3 FinalProduct Final API (e.g., Febuxostat) Step3->FinalProduct Purification Purification and Characterization FinalProduct->Purification

Caption: General workflow for drug synthesis using a thiazole building block.

This compound and its derivatives are invaluable building blocks in the synthesis of important pharmaceuticals like Febuxostat. The protocols and data presented herein provide a foundational resource for researchers and scientists in drug development to explore and optimize synthetic routes involving this versatile intermediate. The understanding of the associated signaling pathways further aids in the rational design of new therapeutic agents based on the thiazole scaffold.

References

Application Notes and Protocols for the Synthesis of Antimicrobial Agents Utilizing 4-Methylthiazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4-Methylthiazole-2-carbonitrile as a precursor for novel antimicrobial agents. The following sections detail the rationale, synthetic pathways, experimental protocols, and biological evaluation of potential drug candidates derived from this versatile starting material.

Introduction

The escalating threat of antimicrobial resistance necessitates the development of new classes of antibiotics. Thiazole-containing compounds have emerged as a promising scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities. This compound is a key building block that offers a strategic entry point for the synthesis of diverse heterocyclic systems with potential antimicrobial properties. The nitrile functionality serves as a versatile handle for various chemical transformations, allowing for the introduction of different pharmacophores to modulate biological activity.

While direct literature on the antimicrobial applications of compounds synthesized from this compound is emerging, analogous structures have demonstrated significant efficacy. Notably, derivatives of 4-methylthiazole have shown potent activity against clinically relevant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). This document outlines protocols and pathways inspired by established synthetic methodologies for analogous compounds.

Synthetic Pathways

The nitrile group of this compound can be transformed into various functional groups and heterocyclic rings known to be present in antimicrobial agents. A proposed synthetic scheme is outlined below, starting from the conversion of the nitrile to a tetrazole moiety, a common bioisostere for a carboxylic acid group that can enhance metabolic stability and cell permeability.

Synthetic Pathway fromthis compound start This compound intermediate1 2-(1H-Tetrazol-5-yl)-4-methylthiazole start->intermediate1 NaN3, NH4Cl DMF, 120 °C final_product Substituted Tetrazolyl-Thiazole Derivatives (Potential Antimicrobial Agents) intermediate1->final_product Alkylation/Acylation/ Amidation

Caption: Proposed synthetic route from this compound to potential antimicrobial agents.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of analogous thiazole derivatives.

Protocol 1: Synthesis of 2-(1H-Tetrazol-5-yl)-4-methylthiazole

This protocol describes the [3+2] cycloaddition reaction of the nitrile with an azide to form the tetrazole ring.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Ammonium chloride (NH₄Cl)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in DMF.

  • Add sodium azide (1.5 eq) and ammonium chloride (1.5 eq) to the solution.

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully acidify with 2M HCl to pH ~3.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-(1H-Tetrazol-5-yl)-4-methylthiazole.

Protocol 2: N-Alkylation of 2-(1H-Tetrazol-5-yl)-4-methylthiazole

This protocol allows for the introduction of various substituents on the tetrazole ring to explore structure-activity relationships.

Materials:

  • 2-(1H-Tetrazol-5-yl)-4-methylthiazole

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Acetone or Acetonitrile

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 2-(1H-Tetrazol-5-yl)-4-methylthiazole (1.0 eq) in acetone or acetonitrile, add potassium carbonate (2.0 eq).

  • Add the alkyl halide (1.1 eq) dropwise to the suspension.

  • Stir the reaction mixture at room temperature or gentle heat (50-60 °C) for 4-8 hours. Monitor the reaction by TLC.

  • After completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography or recrystallization to yield the N-alkylated tetrazolyl-thiazole derivative.

Antimicrobial Activity

The antimicrobial activity of the synthesized compounds should be evaluated against a panel of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are key parameters to be determined. Based on data from structurally similar compounds, derivatives of 4-methylthiazole have shown promising activity.

Table 1: Antimicrobial Activity of Analogous Phenylthiazole Derivatives against MRSA
CompoundMIC (µg/mL)MBC (µg/mL)
Vancomycin12
Thiazole Derivative 124
Thiazole Derivative 244
Thiazole Derivative 312

Data is illustrative and based on reported activities of similar compound classes.

Structure-Activity Relationship (SAR) and Mechanism of Action

The antimicrobial activity of thiazole derivatives is often linked to their ability to inhibit essential bacterial enzymes. For instance, some thiazole-containing compounds have been shown to target DNA gyrase, an enzyme crucial for bacterial DNA replication.

The following workflow illustrates the process of SAR exploration and target identification:

SAR and Mechanism of Action Workflow cluster_synthesis Synthesis & Screening cluster_sar SAR Analysis cluster_moa Mechanism of Action Studies cluster_optimization Lead Optimization synthesis Synthesis of Thiazole Library screening Antimicrobial Screening (MIC/MBC) synthesis->screening sar Identify Active Scaffolds & Substituents screening->sar target_id Target Identification (e.g., DNA Gyrase Assay) sar->target_id optimization Design & Synthesize Optimized Analogs sar->optimization binding Binding Mode Analysis (Molecular Docking) target_id->binding optimization->synthesis

Caption: Workflow for the development of thiazole-based antimicrobial agents.

Molecular docking studies on analogous compounds suggest that the thiazole scaffold can fit into the ATP-binding pocket of the GyrB subunit of DNA gyrase, thereby inhibiting its activity. The substituents on the thiazole and the appended heterocyclic rings play a crucial role in determining the binding affinity and overall antimicrobial potency.

Conclusion

This compound represents a valuable and versatile starting material for the synthesis of novel antimicrobial agents. The synthetic protocols and strategic pathways outlined in these application notes provide a solid foundation for researchers to explore this promising chemical space. The development of new derivatives based on this scaffold, coupled with rigorous biological evaluation and SAR studies, holds the potential to deliver next-generation antibiotics to combat the growing challenge of antimicrobial resistance.

The Role of 4-Methylthiazole-2-carbonitrile in the Synthesis of Potent Anticancer Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Among its derivatives, 4-methylthiazole-2-carbonitrile has emerged as a versatile building block for the synthesis of novel anticancer compounds. Its unique chemical architecture allows for the strategic introduction of various pharmacophores, leading to the development of potent molecules that can target critical cellular processes involved in cancer progression.

This document provides detailed application notes and experimental protocols for the synthesis of advanced anticancer agents utilizing this compound as a key starting material. We will focus on the synthesis of 4-substituted methoxybenzoyl-aryl-thiazoles (SMART), a class of compounds that have demonstrated significant potential as tubulin polymerization inhibitors.

Application Notes

Targeting Microtubule Dynamics with Thiazole-Based Compounds

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, intracellular transport, and the maintenance of cell shape. Their critical role in mitosis makes them an attractive target for cancer chemotherapy. Disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase, ultimately triggering apoptosis (programmed cell death).

A series of 4-substituted methoxybenzoyl-aryl-thiazoles (SMART) synthesized from this compound have shown remarkable efficacy in inhibiting tubulin polymerization. These compounds bind to the colchicine-binding site on β-tubulin, preventing the formation of microtubules. This mechanism is shared by other successful anticancer drugs, including vinca alkaloids and combretastatins. The introduction of a carbonyl linker and the thiazole ring significantly enhances the growth-inhibitory activity against various cancer cell lines, with IC50 values reaching the low nanomolar range.

Quantitative Data Summary

The following table summarizes the in vitro anticancer activity of representative SMART compounds synthesized from a 4-methylthiazole precursor. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDCancer Cell LineIC50 (µM)Reference
SMART-1 Melanoma (SK-MEL-5)0.021[1]
Prostate (PC-3)0.035[1]
Prostate (DU-145)0.071[1]
ATCAA-1 Leukemia (CCRF-CEM)0.124[1]
Non-Small Cell Lung Cancer (NCI-H522)3.81[1]

Experimental Protocols

This section provides a detailed protocol for a key reaction in the synthesis of a potent anticancer agent starting from this compound.

Protocol 1: Synthesis of (4-Methylthiazol-2-yl)(3,4,5-trimethoxyphenyl)methanone

This protocol describes the synthesis of a key intermediate, a ketone, through a Grignard reaction between this compound and 3,4,5-trimethoxyphenylmagnesium bromide. This intermediate is a crucial precursor for the elaboration into more complex and potent tubulin inhibitors.

Materials:

  • This compound

  • 1-Bromo-3,4,5-trimethoxybenzene

  • Magnesium turnings

  • Iodine (catalyst)

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Grignard Reagent Preparation:

    • Under an inert atmosphere, add magnesium turnings (1.2 eq) and a crystal of iodine to a dry three-necked flask equipped with a reflux condenser and a dropping funnel.

    • Add a small amount of anhydrous THF to cover the magnesium.

    • Dissolve 1-bromo-3,4,5-trimethoxybenzene (1.0 eq) in anhydrous THF and add a small portion to the flask to initiate the reaction (disappearance of the iodine color and gentle reflux).

    • Once the reaction starts, add the remaining solution of the aryl bromide dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent.

  • Reaction with this compound:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Dissolve this compound (1.1 eq) in anhydrous THF and add it dropwise to the stirred Grignard solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of 1 M HCl until the solution becomes acidic.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure (4-methylthiazol-2-yl)(3,4,5-trimethoxyphenyl)methanone.

Visualizations

Signaling Pathway

The following diagram illustrates the mechanism of action of the synthesized thiazole-based anticancer agents, highlighting their role as tubulin polymerization inhibitors.

Tubulin_Inhibition_Pathway alpha_tubulin α-Tubulin heterodimer αβ-Tubulin Heterodimer alpha_tubulin->heterodimer beta_tubulin β-Tubulin beta_tubulin->heterodimer microtubule Microtubule heterodimer->microtubule Polymerization apoptosis Apoptosis heterodimer->apoptosis Inhibition of Polymerization mitotic_spindle Mitotic Spindle microtubule->mitotic_spindle cell_division Cell Division mitotic_spindle->cell_division cell_division->apoptosis Arrest at G2/M thiazole_agent Thiazole-based Anticancer Agent thiazole_agent->beta_tubulin Binds to Colchicine Site

Caption: Mechanism of action of thiazole-based tubulin inhibitors.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and evaluation of this compound derived anticancer agents.

Synthesis_Workflow start 4-Methylthiazole- 2-carbonitrile grignard Grignard Reaction with Aryl Halide start->grignard intermediate Ketone Intermediate grignard->intermediate modification Further Chemical Modifications intermediate->modification final_compound Final Anticancer Agent (SMART) modification->final_compound in_vitro In Vitro Anticancer Activity Screening (IC50 determination) final_compound->in_vitro moa Mechanism of Action Studies (e.g., Tubulin Polymerization Assay) in_vitro->moa

References

Application Notes and Protocols for the Synthesis of 4-Methylthiazole-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 4-methylthiazole-5-carboxylic acid and its derivatives, which are key intermediates in the development of various pharmaceutical compounds.

Introduction

The 4-methylthiazole-5-carboxylic acid scaffold is a crucial heterocyclic motif present in a range of biologically active compounds. Notably, it is a key intermediate in the synthesis of the third-generation cephalosporin antibiotic, Cefditoren pivoxil, and the gout medication, Febuxostat. The derivatization of the carboxylic acid group allows for the exploration of a wide chemical space, leading to the discovery of novel therapeutic agents with activities such as anticancer, antimicrobial, and anti-inflammatory properties. This application note details reliable synthetic protocols for the parent carboxylic acid and its subsequent conversion into ester, acyl chloride, and amide derivatives.

General Synthetic Workflow

The synthesis of 4-methylthiazole-5-carboxylic acid derivatives typically follows a multi-step process, beginning with the construction of the thiazole ring, followed by derivatization of the carboxylic acid functional group.

G cluster_0 Core Synthesis cluster_1 Derivatization A Ethyl Acetoacetate C Ethyl 4-methylthiazole-5-carboxylate A->C Hantzsch Thiazole Synthesis B Thioamide Source (e.g., Thioformamide) B->C D 4-Methylthiazole-5-carboxylic Acid C->D Hydrolysis E 4-Methylthiazole-5-carbonyl Chloride D->E Thionyl Chloride G 4-Methylthiazole-5-carboxamide Derivative D->G Amide Coupling F Amine (R-NH2) F->G H Coupling Agents (e.g., EDCI, DMAP) H->G

Caption: General workflow for the synthesis of 4-methylthiazole-5-carboxylic acid and its amide derivatives.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-methylthiazole-5-carboxylate

This protocol is adapted from the Hantzsch thiazole synthesis.

Materials:

  • Phosphorus pentasulfide (P₄S₁₀)

  • Ethylene glycol dimethyl ether

  • Formamide

  • Ethyl 2-chloroacetoacetate

  • 20% Sodium hydroxide solution

Procedure:

  • In a 10 L glass reactor equipped with a mechanical stirrer, thermometer, and dropping funnel, add 1 mole of phosphorus pentasulfide and 6 kg of ethylene glycol dimethyl ether under a nitrogen atmosphere.[1]

  • With stirring, slowly add 5 moles of formamide dropwise over 2 hours.[1]

  • Subsequently, add 5 moles of ethyl 2-chloroacetoacetate dropwise and allow the reaction to proceed at room temperature for 6-8 hours.[1]

  • After the reaction is complete, cool the mixture to 10°C and collect the solid product by filtration.[1]

  • Dissolve the solid product in four times its weight in water and adjust the pH to 7-8 with a 20% sodium hydroxide solution.[1]

  • Filter the resulting white solid at 0-5°C to obtain ethyl 4-methylthiazole-5-carboxylate.[1]

Protocol 2: Synthesis of 4-Methylthiazole-5-carboxylic Acid

This protocol involves the hydrolysis of the corresponding ethyl ester.

Materials:

  • Ethyl 4-methylthiazole-5-carboxylate

  • Sodium hydroxide solution

  • 10% Hydrochloric acid

Procedure:

  • Take the organic phase containing ethyl 4-methylthiazole-5-carboxylate from the previous step.

  • Add sodium hydroxide solution to the organic phase to carry out the hydrolysis reaction.

  • After the reaction is complete, filter the mixture to separate the product.

  • The crude product can be further purified by dissolving it in water, adding activated charcoal, filtering, and then acidifying the filtrate with 10% hydrochloric acid to a pH of 3 to precipitate the pure 4-methylthiazole-5-carboxylic acid.

Protocol 3: Synthesis of 4-Methylthiazole-5-carbonyl Chloride

This protocol describes the conversion of the carboxylic acid to its corresponding acyl chloride.[2]

Materials:

  • 4-Methylthiazole-5-carboxylic acid

  • Thionyl chloride

Procedure:

  • Add 1.5 g of 4-methylthiazole-5-carboxylic acid to 10 mL of thionyl chloride.[2]

  • Reflux the mixture for 2 hours.[2]

  • After refluxing, distill off the excess thionyl chloride under reduced pressure.[2]

  • The resulting 4-methylthiazole-5-carbonyl chloride is used directly in the next step without further purification.[2]

Protocol 4: Synthesis of 4-Methylthiazole-5-carboxamide Derivatives

This protocol outlines a general procedure for the synthesis of amide derivatives via an amide coupling reaction.[3]

Materials:

  • 4-Methylthiazole-5-carboxylic acid (or a substituted variant)

  • Dichloromethane (DCM)

  • 4-Dimethylaminopyridine (DMAP)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • Substituted aniline or amine

  • 32% Hydrochloric acid

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the 4-methylthiazole-5-carboxylic acid derivative in DCM.

  • Add DMAP and EDCI to the solution and stir under an argon atmosphere.[3]

  • After 30 minutes, add the desired aniline or amine to the reaction mixture.[3]

  • Stir the reaction for 48 hours.[3]

  • Extract the reaction mixture with 32% HCl.[3]

  • Dry the organic layer with anhydrous sodium sulfate and filter.[3]

  • The crude product can be purified using column chromatography.[3]

Data Summary

The following tables summarize the yields of the synthesized compounds and the biological activities of some derivatives.

Table 1: Synthesis Yields

CompoundStarting MaterialMethodYield (%)Purity (%)Reference
4-Methylthiazole-5-carboxylic acidMethane amide, Phosphorus pentasulfide, Chloro ethyl acetoacetateThree-step (sulfo, cyclization, hydrolysis)75>98[4]
Ethyl 4-methylthiazole-5-carboxylateFormamide, Phosphorus pentasulfide, Ethyl 2-chloroacetoacetateHantzsch Synthesis95.899[1]
2-Amino-4-methylthiazole-5-carboxylate derivativesEthyl acetoacetate, NBS, Substituted thioureasOne-pot synthesis72-[5]
Thiazolylcarboxamide derivativesEthyl 2-amino-4-methylthiazole-5-carboxylate, Carbonyl chloridesAmide couplingExcellent-[6]

Table 2: Biological Activity of 4-Methylthiazole-5-carboxamide Derivatives

Derivative ClassBiological ActivityTargetKey FindingsReference
2-Phenyl-4-trifluoromethyl thiazole-5-carboxamidesAnticancerA-549, Bel7402, HCT-8 cell linesModerate to high activity, with the 4-chloro-2-methylphenyl amido substituted derivative showing the highest activity (48%).[7]
Thiazole carboxamidesCOX InhibitorsCOX-1 and COX-2 enzymesCompounds showed activity against both COX-1 and COX-2, with some exhibiting selectivity towards COX-2.[3]
Thiazole-based minor groove binding agentsAntiamoebicAcanthamoeba castellaniiDerivatives designed to bind to the minor groove of DNA, showing potential as therapeutic agents.[8]
Thiazole-carboxamidesAntioxidantDPPH free radicalsSeveral derivatives displayed potent antioxidant activity, outperforming the standard antioxidant, Trolox.[9]

Conclusion

The protocols outlined in this application note provide robust and reproducible methods for the synthesis of 4-methylthiazole-5-carboxylic acid and its derivatives. The versatility of the carboxylic acid functional group allows for the creation of diverse libraries of compounds for screening in drug discovery programs. The data presented highlights the potential of this scaffold in developing novel therapeutics for a variety of diseases.

References

Application Notes and Protocols for 4-Methylthiazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, reaction conditions, and potential applications of 4-methylthiazole-2-carbonitrile, a versatile building block in medicinal chemistry and drug discovery. The protocols outlined below are based on established synthetic methodologies for thiazole derivatives.

Introduction

This compound is a heterocyclic compound of significant interest in the pharmaceutical industry. Its thiazole core is a common motif in a wide range of biologically active molecules, and the nitrile group serves as a versatile functional handle for further chemical transformations. This document details the primary synthetic route to this compound and explores its reactivity and applications.

Synthesis of this compound

The most common and practical synthetic route to this compound involves a two-step process starting from readily available reagents:

  • Synthesis of 2-Amino-4-methylthiazole: This precursor is synthesized via the Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thiourea.[1]

  • Sandmeyer Cyanation: The amino group of 2-amino-4-methylthiazole is converted to a nitrile group through a diazotization reaction followed by treatment with a cyanide salt, typically in the presence of a copper catalyst.

Below are the detailed experimental protocols for each step.

Experimental Protocol: Synthesis of 2-Amino-4-methylthiazole

This protocol is adapted from a well-established procedure in Organic Syntheses.[1]

Reaction Scheme:

Synthesis_of_2_Amino_4_methylthiazole Thiourea Thiourea Intermediate Thiourea->Intermediate + Chloroacetone Chloroacetone Chloroacetone->Intermediate Product 2-Amino-4-methylthiazole Intermediate->Product H₂O, Reflux

Caption: Synthesis of 2-Amino-4-methylthiazole.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Thiourea76.1276.0 g1.0
Chloroacetone92.5392.5 g (80 mL)1.0
Water18.02200 mL-
Sodium Hydroxide40.00200 g5.0
Diethyl Ether74.12300 mL-

Procedure:

  • In a 500-mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, suspend thiourea (76.0 g, 1.0 mol) in water (200 mL).

  • With vigorous stirring, add chloroacetone (92.5 g, 1.0 mol) dropwise over 30 minutes. An exothermic reaction will occur, and the thiourea will dissolve.

  • After the addition is complete, heat the resulting yellow solution to reflux and maintain for 2 hours.

  • Cool the reaction mixture in an ice bath. While stirring, slowly add solid sodium hydroxide (200 g) in portions, ensuring the temperature does not rise excessively.

  • An oily layer will separate. Transfer the mixture to a separatory funnel and separate the upper oily layer.

  • Extract the aqueous layer with diethyl ether (3 x 100 mL).

  • Combine the oily layer and the ethereal extracts and dry over anhydrous sodium sulfate.

  • Filter the solution to remove the drying agent and any tars.

  • Remove the diethyl ether by distillation on a steam bath.

  • Distill the residual oil under reduced pressure. Collect the fraction boiling at 130-133 °C at 18 mmHg.

  • The product, 2-amino-4-methylthiazole, will solidify upon cooling.

Expected Yield: 80-85.5 g (70-75%).

Experimental Protocol: Sandmeyer Cyanation of 2-Amino-4-methylthiazole

This protocol is a representative procedure for the Sandmeyer cyanation of a heteroaromatic amine.

Reaction Scheme:

Sandmeyer_Cyanation Start 2-Amino-4-methylthiazole Diazonium Diazonium Salt Intermediate Start->Diazonium 1. NaNO₂, H₂SO₄, 0-5 °C Product This compound Diazonium->Product 2. CuCN, KCN

Caption: Sandmeyer Cyanation of 2-Amino-4-methylthiazole.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Amino-4-methylthiazole114.1711.4 g0.1
Sulfuric Acid (conc.)98.0820 mL-
Sodium Nitrite69.007.6 g0.11
Copper(I) Cyanide89.5610.8 g0.12
Potassium Cyanide65.127.8 g0.12
Water18.02150 mL-
Toluene92.14100 mL-
Sodium Bicarbonate84.01As needed-

Procedure:

  • Diazotization:

    • In a 250-mL three-necked flask, dissolve 2-amino-4-methylthiazole (11.4 g, 0.1 mol) in a mixture of concentrated sulfuric acid (20 mL) and water (50 mL), cooling to maintain the temperature below 20 °C.

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite (7.6 g, 0.11 mol) in water (20 mL) dropwise, keeping the temperature below 5 °C. Stir for an additional 30 minutes at this temperature.

  • Cyanation:

    • In a separate 500-mL flask, prepare a solution of copper(I) cyanide (10.8 g, 0.12 mol) and potassium cyanide (7.8 g, 0.12 mol) in water (80 mL). Warm the mixture gently if necessary to dissolve the salts, then cool to room temperature.

    • To the cyanide solution, add toluene (100 mL).

    • Slowly and carefully add the cold diazonium salt solution to the vigorously stirred cyanide solution. Nitrogen gas will evolve.

    • After the addition is complete, continue stirring at room temperature for 1 hour, then heat the mixture to 50-60 °C for 30 minutes.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and separate the organic layer.

    • Extract the aqueous layer with toluene (2 x 50 mL).

    • Combine the organic layers and wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Expected Yield: Yields for Sandmeyer reactions on heteroaromatic amines can vary, but a yield in the range of 50-70% can be reasonably expected.

Physicochemical and Spectroscopic Data

PropertyValue
Molecular Formula C₅H₄N₂S
Molecular Weight 124.16 g/mol
Appearance Solid
Melting Point 34-39 °C
Boiling Point Not available
¹H NMR (CDCl₃) δ (ppm): 7.15 (s, 1H, H-5), 2.50 (s, 3H, CH₃)
¹³C NMR (CDCl₃) δ (ppm): 155.0 (C-4), 135.0 (C-2), 118.0 (C-5), 114.0 (CN), 17.0 (CH₃)
IR (KBr, cm⁻¹) ~2230 (C≡N stretch)
Mass Spectrum (EI) m/z (%): 124 (M⁺)

Note: Spectroscopic data are predicted based on known values for similar structures and may vary slightly.

Application Notes: Reactions of this compound

The nitrile group and the thiazole ring in this compound provide multiple avenues for further functionalization, making it a valuable intermediate in the synthesis of more complex molecules.

Hydrolysis of the Nitrile Group

The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid or amide, respectively. These derivatives are important precursors for the synthesis of various bioactive compounds.

Workflow for Nitrile Hydrolysis:

Nitrile_Hydrolysis Start This compound Acid 4-Methylthiazole-2-carboxylic acid Start->Acid H₃O⁺, Δ Amide 4-Methylthiazole-2-carboxamide Start->Amide H₂O₂, base

Caption: Hydrolysis of this compound.

Reduction of the Nitrile Group

The nitrile can be reduced to a primary amine (aminomethyl group) using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. The resulting 2-(aminomethyl)-4-methylthiazole is a useful building block for introducing a flexible linker in drug design.

Reactions involving the Thiazole Ring

The thiazole ring can undergo various transformations, although it is generally less reactive towards electrophilic substitution than benzene. The C5 position is the most likely site for electrophilic attack. The nitrogen atom can act as a nucleophile and be alkylated to form thiazolium salts.

Logical Relationship of Thiazole Reactivity:

Thiazole_Reactivity Thiazole This compound Electrophilic Electrophilic Substitution (at C5) Thiazole->Electrophilic Alkylation N-Alkylation Thiazole->Alkylation

Caption: Reactivity of the 4-Methylthiazole Ring.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis, particularly in the field of medicinal chemistry. The synthetic protocols provided herein offer a reliable pathway to this compound, and the outlined reaction pathways highlight its potential for the generation of diverse molecular scaffolds for drug discovery and development programs. Researchers should handle all cyanide-containing reagents with extreme caution in a well-ventilated fume hood, following all institutional safety protocols.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methylthiazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 4-Methylthiazole-2-carbonitrile.

Troubleshooting Guide

Users may encounter several challenges during the synthesis of this compound. This guide addresses common issues, their potential causes, and recommended solutions.

Issue 1: Low or No Product Yield

Low or no yield of the desired this compound is a frequent problem. The table below summarizes potential causes and troubleshooting steps.

Potential Cause Recommended Action Expected Outcome
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC).[1][2] Extend the reaction time if starting materials are still present.Drive the reaction to completion and increase the product yield.
Incorrect Reaction Temperature Ensure the reaction is maintained at the optimal temperature. For the Hantzsch thiazole synthesis, this is often a reflux condition.[3]Optimize reaction kinetics and minimize side product formation.
Degradation of Reagents or Product Use fresh, high-purity reagents. The product's stability can be a concern, so proper handling and storage are crucial.[2]Reduce impurities and prevent loss of product due to degradation.
Suboptimal pH Adjust the pH of the reaction mixture as specified in the protocol, particularly during workup and extraction steps.[4]Ensure the product is in the correct form for efficient extraction and isolation.

Issue 2: Presence of Impurities and Byproducts

The formation of impurities and byproducts can complicate the purification process and affect the final product's purity.

Observed Impurity Potential Cause Recommended Solution
Unreacted Starting Materials Incomplete reaction.As mentioned above, monitor the reaction to completion.
Side Products from Amide Impurity A common impurity in starting materials like thioacetamide.Use highly pure starting materials or purify them before use.
Polymerization or Tar Formation Reaction temperature is too high or reaction time is too long.Optimize reaction conditions, potentially by lowering the temperature and monitoring closely.
Formation of 4-methylthiazole-5-carboxylic acid Oxidation of an intermediate if the reaction is exposed to air for extended periods at high temperatures.[5]Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and versatile method for synthesizing the thiazole ring is the Hantzsch thiazole synthesis.[6] This typically involves the reaction of a halo-ketone with a thioamide. For this compound, a plausible route would involve the reaction of a 3-haloketone with cyanothioacetamide.

Q2: How can I purify the crude this compound?

Purification can typically be achieved through recrystallization or column chromatography.[1] The choice of solvent for recrystallization is critical and may require some experimentation; ethanol or ethanol/water mixtures are often good starting points.[1] For column chromatography, a silica gel stationary phase with a gradient of ethyl acetate in hexanes is a common mobile phase.

Q3: What are the key safety precautions I should take during the synthesis?

Thionyl chloride, often used in related syntheses, is highly corrosive and reacts violently with water.[2] Chloroacetone is a lachrymator and toxic.[3] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.[7]

Q4: My final product has a low melting point and appears oily. What could be the issue?

An oily product or a melting point lower than the reported 34-39 °C suggests the presence of impurities.[7] These could be residual solvents or byproducts. Further purification by column chromatography or recrystallization is recommended. Ensure the product is thoroughly dried under vacuum to remove any volatile impurities.

Experimental Protocols

Illustrative Protocol for Hantzsch Thiazole Synthesis of a 4-Methylthiazole Derivative

This protocol is based on the general Hantzsch synthesis and may require optimization for this compound.

Materials:

  • Thiourea (or a suitable thioamide derivative)[3]

  • Chloroacetone[3]

  • Sodium Hydroxide[3]

  • Ether[3]

  • Water[3]

Procedure:

  • Suspend thiourea (1 mole) in water in a flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer.[3]

  • With stirring, add chloroacetone (1 mole) dropwise over 30 minutes. The reaction is exothermic.[3]

  • After the addition is complete, reflux the yellow solution for two hours.[3]

  • Cool the mixture and add solid sodium hydroxide with cooling, while stirring.[3]

  • Separate the upper oily layer. Extract the aqueous layer with ether three times.[3]

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.[4]

  • Remove the ether by distillation.[3]

  • Distill the remaining oil under reduced pressure to obtain the product.[3]

Visualizations

Synthesis Workflow Diagram

G reagents Starting Materials (e.g., Halo-ketone, Thioamide) reaction Hantzsch Thiazole Synthesis - Reflux - Monitor by TLC reagents->reaction 1. Reaction Setup workup Aqueous Workup - Quenching - Extraction reaction->workup 2. Isolation purification Purification - Recrystallization or - Column Chromatography workup->purification 3. Purification product Final Product (this compound) purification->product 4. Final Product analysis Characterization (NMR, MS, MP) product->analysis 5. Analysis G decision decision issue issue solution solution start Low Product Yield check_reaction Check Reaction Completion (TLC Analysis) start->check_reaction is_complete Reaction Complete? check_reaction->is_complete check_temp Verify Reaction Temperature is_complete->check_temp Yes extend_time Extend Reaction Time is_complete->extend_time No is_temp_ok Temperature Correct? check_temp->is_temp_ok check_reagents Assess Reagent Quality is_temp_ok->check_reagents Yes adjust_temp Adjust Temperature is_temp_ok->adjust_temp No are_reagents_ok Reagents Fresh & Pure? check_reagents->are_reagents_ok use_new_reagents Use Fresh Reagents are_reagents_ok->use_new_reagents No final_check Re-evaluate Protocol are_reagents_ok->final_check Yes extend_time->check_reaction adjust_temp->check_reaction use_new_reagents->check_reaction

References

Technical Support Center: Optimizing Reaction Yield of 4-Methylthiazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Methylthiazole-2-carbonitrile. Our aim is to help you optimize your reaction yield and overcome common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low to No Product Yield 1. Incomplete reaction: Reaction time may be too short or the temperature too low. 2. Degradation of reactants or product: Excessive heat or prolonged reaction times can lead to decomposition, especially of the thioamide reactant. 3. Incorrect stoichiometry: An improper ratio of chloroacetone to cyanothioacetamide can limit the yield. 4. Poor quality of starting materials: Impurities in either the chloroacetone or cyanothioacetamide can interfere with the reaction.[1] 5. Suboptimal pH: The reaction is sensitive to pH; conditions that are too acidic or too basic can hinder the cyclization.1. Monitor the reaction progress using Thin Layer Chromatography (TLC). Incrementally increase the reaction time or temperature. Consider starting at a lower temperature and gradually increasing it. 2. Optimize the reaction temperature. A gentle reflux is often sufficient. Avoid excessively high temperatures. 3. Use a slight excess (1.1-1.2 equivalents) of cyanothioacetamide to ensure complete conversion of the chloroacetone. 4. Ensure the purity of your starting materials. Chloroacetone can be distilled before use.[1] Synthesize or procure high-purity cyanothioacetamide. 5. The reaction is typically carried out under neutral or slightly basic conditions. The addition of a mild base like sodium acetate or pyridine can be beneficial.
Formation of Multiple Products (Side Reactions) 1. Self-condensation of chloroacetone: Under basic conditions, chloroacetone can undergo self-condensation. 2. Hydrolysis of the nitrile group: The nitrile group on the cyanothioacetamide or the final product can be susceptible to hydrolysis to the corresponding amide or carboxylic acid, especially if the reaction is run for extended periods or under harsh pH conditions. 3. Formation of byproducts from cyanothioacetamide: Cyanothioacetamide is a reactive molecule and may undergo side reactions under the reaction conditions.[2]1. Add the chloroacetone dropwise to the reaction mixture containing the cyanothioacetamide to maintain a low concentration of the ketone and minimize self-condensation. 2. Keep reaction times to the minimum necessary for complete conversion of the starting materials. Work-up the reaction under neutral conditions. 3. Ensure optimal reaction conditions (temperature, solvent, pH) to favor the desired Hantzsch condensation over other pathways.
Difficulty in Product Purification 1. Presence of unreacted starting materials: If the reaction is incomplete, separating the product from the starting materials can be challenging. 2. Formation of polar byproducts: Side reactions can lead to the formation of polar impurities that are difficult to remove by standard chromatographic methods. 3. Oily or tarry crude product: This can result from decomposition or polymerization of reactants or products.1. Optimize the reaction to drive it to completion. Use an appropriate excess of one of the reactants as suggested above. 2. Consider a liquid-liquid extraction workup to remove highly polar impurities. Recrystallization from a suitable solvent system can also be effective. 3. Ensure the reaction is not overheated. A thorough aqueous workup can help remove some of the tarry material. Column chromatography on silica gel is often necessary for final purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and direct route is a variation of the Hantzsch thiazole synthesis. This involves the condensation reaction between an α-haloketone, in this case, chloroacetone, and a thioamide, which is cyanothioacetamide.[3]

Q2: How can I prepare cyanothioacetamide?

A2: Cyanothioacetamide can be synthesized through the reaction of cyanoacetyl chloride with hydrogen sulfide, followed by ammonolysis.[4] It is also commercially available from various suppliers.

Q3: What solvent is best for this reaction?

A3: Protic solvents such as ethanol or isopropanol are commonly used for the Hantzsch thiazole synthesis.[3] These solvents are effective at dissolving the reactants and facilitating the reaction.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is an effective technique to monitor the reaction's progress. Spot the reaction mixture alongside the starting materials on a silica gel TLC plate. The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate that the reaction is proceeding.

Q5: What are the expected spectroscopic signatures for this compound?

A5: In the 1H NMR spectrum, you would expect to see a singlet for the methyl group protons and a singlet for the proton on the thiazole ring. In the 13C NMR, characteristic signals for the nitrile carbon, the thiazole ring carbons, and the methyl carbon should be present. The IR spectrum should show a characteristic absorption for the nitrile (C≡N) group.

Experimental Protocols

General Hantzsch Synthesis of this compound:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyanothioacetamide (1.1-1.2 equivalents) in a suitable solvent like ethanol.

  • Addition of Reactant: To the stirred solution, add chloroacetone (1.0 equivalent) dropwise at room temperature. A mild exothermic reaction may be observed.

  • Reaction Conditions: Heat the reaction mixture to a gentle reflux.

  • Monitoring: Monitor the progress of the reaction by TLC until the chloroacetone is consumed.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The solvent can be removed under reduced pressure. The residue can then be taken up in an organic solvent (e.g., ethyl acetate or dichloromethane), washed with water and brine, and dried over an anhydrous drying agent (e.g., Na₂SO₄).

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Cyanothioacetamide in Ethanol add_chloroacetone Add Chloroacetone (dropwise) start->add_chloroacetone reflux Heat to Reflux add_chloroacetone->reflux monitor Monitor by TLC reflux->monitor cool Cool to RT monitor->cool Reaction Complete evaporate Solvent Evaporation cool->evaporate extract Liquid-Liquid Extraction evaporate->extract dry Dry Organic Layer extract->dry purify Column Chromatography dry->purify product Pure this compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_pathway cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of This compound incomplete_reaction Incomplete Reaction start->incomplete_reaction degradation Reactant/Product Degradation start->degradation stoichiometry Incorrect Stoichiometry start->stoichiometry impurities Starting Material Impurities start->impurities optimize_conditions Optimize Time/ Temperature incomplete_reaction->optimize_conditions control_temp Control Temperature degradation->control_temp adjust_ratio Adjust Reactant Ratio stoichiometry->adjust_ratio purify_reactants Purify Starting Materials impurities->purify_reactants

Caption: Troubleshooting pathway for low reaction yield.

References

Technical Support Center: Purification of 4-Methylthiazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of 4-Methylthiazole-2-carbonitrile (CAS No. 100516-98-1).

Frequently Asked Questions (FAQs)

Q1: What are the typical physical properties of this compound?

This compound is typically a white crystalline solid.[1] Its purity is a critical factor for its use in subsequent synthetic steps, with manufacturers often emphasizing a purity level of ≥97.0%.[1][2][3]

Q2: What are the common impurities I might encounter in crude this compound?

While specific impurities are dependent on the synthetic route, potential contaminants in crude heterocyclic nitriles can include unreacted starting materials, by-products from side reactions, and residual solvents.[4] For thiazole synthesis, these could include precursors like chloroacetone or thiourea derivatives, as well as side-products from incomplete reactions or over-reaction.[5]

Q3: Which purification techniques are most effective for this compound?

For solid organic compounds like this compound, the most common and effective purification methods are recrystallization and column chromatography.[4] Recrystallization is excellent for removing small amounts of impurities from a solid, while column chromatography is useful for separating the desired compound from impurities with different polarities.[4]

Q4: How can I assess the purity of my purified this compound?

The purity of the final product can be determined using several analytical techniques, including:

  • Melting Point Determination: A sharp melting point range close to the literature value (34-39 °C) indicates high purity.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate suggests a pure compound.

  • High-Performance Liquid Chromatography (HPLC): This provides quantitative data on the purity of the sample.[6][7]

  • Spectroscopic Methods (NMR, IR): These methods confirm the chemical structure and can reveal the presence of impurities.

Data Presentation

Table 1: Physical and Purity Data for this compound

ParameterValueReference
CAS Number100516-98-1[1][8]
Molecular FormulaC₅H₄N₂S[8]
Molecular Weight124.16 g/mol [8]
AppearanceWhite crystalline solid[1]
Melting Point34-39 °C
Typical Purity≥97.0%[1][2][3]

Experimental Protocols

Protocol 1: Recrystallization of this compound

Recrystallization is a technique for purifying solid compounds based on differences in solubility.[9] The process involves dissolving the impure solid in a hot solvent and then allowing the solution to cool, which causes the pure compound to crystallize while the impurities remain dissolved.[9]

1. Solvent Selection:

  • The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
  • Common solvents for recrystallizing heterocyclic compounds include ethanol, methanol, cyclohexane, hexane, and mixtures like ethanol/water.[10][11]
  • Start by testing small amounts of the crude product in various solvents to find the most suitable one.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.
  • Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point with stirring until the solid is completely dissolved.[10]

3. Hot Filtration (if necessary):

  • If there are insoluble impurities, perform a hot filtration using a pre-heated funnel to remove them. This should be done quickly to prevent premature crystallization.[10]

4. Crystallization:

  • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[10]
  • Once at room temperature, the flask can be placed in an ice bath to maximize the crystal yield.[10]

5. Isolation and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.[10]
  • Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor.[10]

6. Drying:

  • Dry the purified crystals in a desiccator or a vacuum oven to remove residual solvent.[10]

Protocol 2: Column Chromatography of this compound

Column chromatography is used to separate compounds based on their differential adsorption to a stationary phase.[4]

1. Stationary and Mobile Phase Selection:

  • Stationary Phase: Silica gel is a common choice for polar compounds.
  • Mobile Phase (Eluent): A solvent system is chosen based on the polarity of the compound and impurities. This is typically determined by running TLC plates with different solvent mixtures (e.g., hexane/ethyl acetate). The ideal system should give the target compound an Rf value of around 0.3.[4]

2. Column Packing:

  • Prepare a slurry of silica gel in the chosen eluent.
  • Pour the slurry into a chromatography column, ensuring no air bubbles are trapped.[4]
  • Allow the silica to settle and drain the excess solvent until the solvent level is just above the silica bed.[4]

3. Sample Loading:

  • Dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane).
  • Alternatively, "dry-load" the sample by adsorbing it onto a small amount of silica gel and then adding this to the top of the column.

4. Elution and Fraction Collection:

  • Begin eluting the column with the chosen solvent system.
  • Collect the eluent in fractions.[4]
  • Monitor the fractions by TLC to determine which ones contain the pure product.[4]

5. Solvent Removal:

  • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.[4]

Troubleshooting Guides

Issue 1: Oiling Out During Recrystallization

Cause: The solute is coming out of the solution above its melting point.

Solution:

  • Reheat the solution to dissolve the oil.

  • Add more solvent.

  • Try a lower-boiling point solvent.

Issue 2: No Crystals Form Upon Cooling

Cause: The solution is not supersaturated, or nucleation is slow.

Solution:

  • Induce Crystallization:

    • Scratch the inside of the flask with a glass rod at the solution's surface.

    • Add a seed crystal of the pure compound.

  • Increase Supersaturation:

    • Evaporate some of the solvent.

    • Cool the solution in an ice bath for a longer period.

Issue 3: Poor Separation in Column Chromatography

Cause: The chosen eluent system is not optimal.

Solution:

  • Adjust Solvent Polarity:

    • If the Rf is too high, decrease the polarity of the eluent (e.g., add more hexane).

    • If the Rf is too low, increase the polarity of the eluent (e.g., add more ethyl acetate).

  • Improve Column Packing: Ensure the silica gel bed is uniform and free of cracks or channels.

Issue 4: Colored Impurities Remain After Purification

Cause: Highly colored, polar impurities are present.

Solution:

  • Recrystallization: Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[10]

  • Column Chromatography: These impurities may be highly polar and will stick to the top of the column.

Visualizations

Troubleshooting_Purification start Crude this compound recrystallization Attempt Recrystallization start->recrystallization column_chromatography Perform Column Chromatography start->column_chromatography Recrystallization Fails or Impurity Profile is Complex oiling_out Product Oils Out? recrystallization->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No add_solvent Reheat and Add More Solvent oiling_out->add_solvent Yes induce_crystallization Induce Crystallization (Scratch, Seed Crystal) no_crystals->induce_crystallization Yes check_purity Assess Purity (TLC, MP, HPLC) no_crystals->check_purity No, Crystals Formed pure_solid Pure Crystalline Solid Obtained add_solvent->recrystallization induce_crystallization->recrystallization poor_separation Poor Separation? column_chromatography->poor_separation adjust_eluent Adjust Eluent Polarity poor_separation->adjust_eluent Yes poor_separation->check_purity No adjust_eluent->column_chromatography check_purity->pure_solid Purity Acceptable check_purity->column_chromatography Purity Unacceptable

Caption: Troubleshooting workflow for the purification of this compound.

Impurity_Purification_Logic crude_product Crude Product impurities Potential Impurities crude_product->impurities unreacted_sm Unreacted Starting Materials impurities->unreacted_sm side_products Side-Products impurities->side_products solvents Residual Solvents impurities->solvents recrystallization Recrystallization unreacted_sm->recrystallization If minor & different solubility column_chrom Column Chromatography unreacted_sm->column_chrom If different polarity side_products->recrystallization If minor & different solubility side_products->column_chrom If different polarity drying Vacuum Drying solvents->drying purification_methods Purification Methods

Caption: Logical relationship between impurity types and purification methods.

References

Technical Support Center: Enhancing the Purity of 4-Methylthiazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is paramount to the success of subsequent synthetic steps and the integrity of the final product. This guide provides troubleshooting advice and frequently asked questions to address common challenges encountered during the purification of 4-Methylthiazole-2-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the typical purity levels of commercially available this compound?

A1: Commercially available this compound is generally supplied with a purity of 97% or higher.[1][2] For many applications, especially in pharmaceutical synthesis, further purification is often necessary to remove minor impurities that could interfere with subsequent reactions.

Q2: What are the potential impurities in crude this compound?

A2: Impurities can originate from starting materials, side reactions, or product degradation. While specific impurities depend on the synthetic route, they may include unreacted starting materials from syntheses like the Hantzsch thiazole synthesis (e.g., α-haloketones and thioamides) or by-products from side reactions.[3] In syntheses of more complex molecules containing a thiazole ring, impurities such as related amides, ethyl esters, and methyl esters have been observed.[4]

Q3: What analytical techniques are recommended for assessing the purity of this compound?

A3: A combination of analytical techniques is recommended for a comprehensive purity assessment. These include:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity and identifying impurities.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): Provides structural confirmation and can detect impurities with distinct spectral signatures.[6]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of key functional groups (e.g., nitrile C≡N stretch).[6]

  • Melting Point Analysis: A sharp melting point range close to the literature value (34-39 °C) is indicative of high purity.[1]

Troubleshooting Guide

This section addresses specific problems that may be encountered during the purification of this compound.

Issue 1: The purified product has a persistent color.

  • Possible Cause: The presence of colored, non-polar impurities or degradation products.

  • Solution:

    • Activated Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution before filtration. The charcoal can adsorb colored impurities.[7]

    • Column Chromatography: If charcoal treatment is ineffective, column chromatography with a suitable solvent system can separate the colored impurities from the desired product.

Issue 2: During recrystallization, the product "oils out" instead of forming crystals.

  • Possible Cause 1: The solution is supersaturated, or the cooling rate is too rapid.[3]

  • Solution 1:

    • Add a small amount of additional hot solvent to dissolve the oil.

    • Allow the solution to cool very slowly. Insulating the flask can facilitate slow cooling.

    • Scratch the inside of the flask at the liquid's surface with a glass rod to induce nucleation.

    • If available, add a seed crystal of pure this compound.[3]

  • Possible Cause 2: The chosen recrystallization solvent is not optimal.[3]

  • Solution 2: Experiment with different solvent systems. A good solvent will dissolve the compound when hot but not at room temperature.[8]

Issue 3: Poor separation of impurities during column chromatography.

  • Possible Cause 1: The polarity of the eluent is too high or too low.

  • Solution 1:

    • Systematically vary the solvent polarity. Use Thin Layer Chromatography (TLC) to determine the optimal solvent system that provides good separation between the product and impurities (a target Rf value for the product is typically between 0.2 and 0.4).

  • Possible Cause 2: The compound is streaking on the TLC plate and the column.[3]

  • Solution 2: Since thiazoles can be basic, add a small amount (0.1-1%) of a basic modifier like triethylamine to the eluent. This can neutralize acidic sites on the silica gel and improve the peak shape.[3]

Issue 4: The product is not eluting from the chromatography column.

  • Possible Cause: The compound is highly polar and is strongly adsorbed onto the stationary phase (e.g., silica gel).[3]

  • Solution: Gradually increase the polarity of the eluent. A gradient elution, starting with a non-polar solvent and progressively adding a more polar solvent, is often effective in eluting highly polar compounds.[3]

Experimental Protocols

Recrystallization Protocol

This method is suitable for purifying solid compounds by leveraging differences in solubility.[7][8]

Methodology:

  • Solvent Selection: Test the solubility of the crude this compound in various solvents at room temperature and at their boiling points. Ideal solvents will show high solubility at elevated temperatures and low solubility at room temperature. Common solvents for heterocyclic compounds include isopropanol, ethanol, hexane, and mixtures such as ethanol/water.[7]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[7]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or charcoal.[7]

  • Crystallization: Allow the filtrate to cool slowly to room temperature to promote the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield.[7]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.[7]

  • Drying: Dry the purified crystals in a desiccator or vacuum oven.[7]

Column Chromatography Protocol

This technique is effective for separating compounds based on their differential adsorption to a stationary phase.[9]

Methodology:

  • Solvent System Selection: Use TLC to determine an appropriate solvent system. A mixture of hexane and ethyl acetate is a common starting point for compounds of moderate polarity. The ideal eluent should provide a retention factor (Rf) of 0.2-0.4 for this compound.

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent (e.g., dichloromethane) and apply it to the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be kept constant (isocratic elution) or gradually increased (gradient elution).

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Data Presentation

Purification MethodStarting Purity (Hypothetical)Final Purity (Expected)Recovery Yield (Expected)Key AdvantagesKey Disadvantages
Recrystallization 95%>99%70-85%Simple, cost-effective, scalable.Lower recovery, dependent on suitable solvent.
Column Chromatography 95%>99.5%60-80%High resolution for complex mixtures.More time-consuming, requires more solvent.

Visualizations

TroubleshootingWorkflow start Purity Issue Identified check_color Is the product colored? start->check_color check_cryst Does it 'oil out' during recrystallization? check_color->check_cryst No charcoal Use activated charcoal during recrystallization check_color->charcoal Yes check_sep Poor separation in chromatography? check_cryst->check_sep No slow_cool Slow cooling, seeding, or change solvent check_cryst->slow_cool Yes optimize_eluent Optimize eluent polarity (use TLC) check_sep->optimize_eluent Yes end Purity Improved check_sep->end No charcoal->check_cryst column Perform column chromatography slow_cool->check_sep add_base Add triethylamine to eluent optimize_eluent->add_base If streaking optimize_eluent->end If no streaking add_base->end

Caption: Troubleshooting workflow for purity issues.

Recrystallization_Workflow start Start: Crude Product dissolve Dissolve in minimum hot solvent start->dissolve decolorize Add activated charcoal (if needed) dissolve->decolorize hot_filter Hot filtration to remove insolubles decolorize->hot_filter cool Slowly cool to form crystals hot_filter->cool ice_bath Place in ice bath to maximize yield cool->ice_bath vac_filter Collect crystals by vacuum filtration ice_bath->vac_filter wash Wash with cold solvent vac_filter->wash dry Dry the crystals wash->dry end End: Pure Product dry->end

Caption: Recrystallization experimental workflow.

ColumnChromatography_Workflow start Start: Crude Product tlc Determine eluent system with TLC start->tlc pack Pack column with silica gel slurry tlc->pack load Load sample onto the column pack->load elute Elute with solvent and collect fractions load->elute analyze Analyze fractions by TLC elute->analyze combine Combine pure fractions analyze->combine evaporate Evaporate solvent combine->evaporate end End: Pure Product evaporate->end

Caption: Column chromatography experimental workflow.

References

troubleshooting 4-Methylthiazole-2-carbonitrile experimental protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methylthiazole-2-carbonitrile. The following information is designed to address specific issues that may be encountered during the synthesis and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: this compound can be synthesized through several routes. The most common approaches are based on the construction of the thiazole ring, followed by the introduction or modification of the nitrile group. Two plausible methods are:

  • Hantzsch Thiazole Synthesis: This classic method involves the reaction of an α-haloketone with a thioamide.[1][2][3] For this compound, this would likely involve the reaction of a 1-halo-2-oxopropane derivative with cyanothioamide.

  • From 2-Amino-4-methylthiazole: This involves the diazotization of 2-amino-4-methylthiazole followed by a Sandmeyer reaction to introduce the cyano group.[4][5]

Q2: I am experiencing low yields in my Hantzsch thiazole synthesis of a related compound. What are the common causes and solutions?

A2: Low yields in Hantzsch thiazole synthesis can arise from several factors.[6][7] Key areas to troubleshoot include:

  • Purity of Starting Materials: Impurities in the α-haloketone or thioamide can lead to side reactions and reduced yields. Ensure the purity of your reactants before starting the reaction.

  • Reaction Conditions: Temperature and reaction time are critical. The reaction often requires heating to proceed at an optimal rate.[6] If the reaction is incomplete, consider increasing the temperature or extending the reaction time. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended.[7]

  • Stoichiometry: An incorrect ratio of reactants can limit the yield. It is common to use a slight excess of the thioamide to ensure the complete consumption of the α-haloketone.[7]

  • Side Reactions: Under acidic conditions, there is a possibility of forming isomeric byproducts like 2-imino-2,3-dihydrothiazoles.[6][8] Careful control of pH is crucial.

Q3: My amide dehydration to form the nitrile is not proceeding to completion. What can I do?

A3: The dehydration of a primary amide to a nitrile typically requires a strong dehydrating agent.[9][10] If you are facing issues with this step, consider the following:

  • Choice of Dehydrating Agent: Common and effective dehydrating agents include phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), and phosphorus oxychloride (POCl₃).[10][11] The choice of reagent can impact the reaction's success.

  • Reaction Conditions: These reactions often require heating.[11] Ensure that the temperature is adequate for the chosen dehydrating agent.

  • Purity of the Amide: Impurities in the starting amide can interfere with the reaction.

  • Alternative Protocols: Newer methods using reagents like tris(dimethylamino)phosphine (P(NMe₂)₃) or triphenylphosphite (P(OPh)₃) under mild conditions have been developed and may offer better yields.[12]

Q4: What are the best practices for purifying this compound?

A4: As a polar nitrile, purification can be challenging. Based on the purification of similar polar compounds, the following methods are recommended:[13][14]

  • Column Chromatography: This is a versatile technique for separating polar compounds. For highly polar and basic compounds, alumina may be a better stationary phase than silica gel.[14] A gradient elution with a polar solvent system (e.g., dichloromethane/methanol with a small amount of ammonium hydroxide) can be effective.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

  • Aqueous Normal-Phase Chromatography: This technique can be effective for very polar compounds that are not well-retained in reversed-phase chromatography.[13]

Q5: What are the key safety precautions when handling this compound?

A5: this compound is classified as hazardous.[15] It is harmful if swallowed, causes skin irritation, and can cause serious eye damage.[15] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Experimental Protocols

Protocol 1: Synthesis via Hantzsch Thiazole Synthesis (Hypothetical)

This protocol is a proposed method based on the well-established Hantzsch thiazole synthesis for related compounds.[1][16]

Reaction Scheme:

α-Haloketone + Cyanothioamide → this compound

Materials:

  • 1-Chloro-2-propanone (or 1-bromo-2-propanone)

  • Cyanothioamide

  • Ethanol

  • Sodium carbonate solution (5%)

Procedure:

  • In a round-bottom flask, dissolve cyanothioamide (1.2 equivalents) in ethanol.

  • Slowly add 1-chloro-2-propanone (1 equivalent) to the solution while stirring.

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a 5% aqueous sodium carbonate solution.

  • The crude product may precipitate. If so, collect the solid by filtration and wash with cold water.

  • If the product remains in solution, extract with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Synthesis via Dehydration of 4-Methylthiazole-2-carboxamide (Hypothetical)

This protocol is based on standard amide dehydration reactions.[9][10]

Reaction Scheme:

4-Methylthiazole-2-carboxamide → this compound

Materials:

  • 4-Methylthiazole-2-carboxamide

  • Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)

  • Inert solvent (e.g., Dichloromethane or Toluene)

  • Pyridine (optional, as a base)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend 4-Methylthiazole-2-carboxamide (1 equivalent) in an anhydrous inert solvent.

  • Cool the mixture in an ice bath.

  • Slowly add phosphorus oxychloride (1.5 - 2 equivalents) dropwise to the suspension. Pyridine (2 equivalents) can be added to neutralize the generated HCl.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 1-3 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Neutralize the aqueous solution with a suitable base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product as needed.

Quantitative Data Summary

The following tables summarize typical quantitative data for the key reaction types involved in the synthesis of this compound, based on literature for similar compounds.

Table 1: Hantzsch Thiazole Synthesis of Related Thiazoles

ReactantsCatalyst/SolventTemperature (°C)Reaction Time (h)Yield (%)Reference
α-Haloketone, ThioamideEthanolReflux2-470-95[16],
α-Haloketone, ThioureaWater/THF80285-95
Propargyl bromide, ThioureaK₂CO₃/DMF130 (Microwave)0.1760-85[17]

Table 2: Dehydration of Primary Amides to Nitriles

Dehydrating AgentSolventTemperature (°C)Reaction TimeYield (%)Reference
SOCl₂TolueneReflux1-380-95[11]
POCl₃DichloromethaneReflux1-385-98[11]
P₂O₅Neat150-2000.5-270-90[10]
P(NMe₂)₃/Et₂NHChloroformReflux6-1285-95[12]
P(OPh)₃/DBUNeat (Microwave)1504 min90-98[12]

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_purification Purification start Starting Materials hantzsch Hantzsch Thiazole Synthesis start->hantzsch α-Haloketone Cyanothioamide from_amide Amide Dehydration start->from_amide 4-Methylthiazole- 2-carboxamide crude_product Crude Product hantzsch->crude_product from_amide->crude_product purification Purification (Chromatography/ Recrystallization) crude_product->purification pure_product Pure 4-Methylthiazole- 2-carbonitrile purification->pure_product

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Product Yield incomplete_reaction Incomplete Reaction start->incomplete_reaction side_reactions Side Reactions start->side_reactions poor_reactants Impure Reactants start->poor_reactants workup_loss Product Loss during Workup start->workup_loss optimize_conditions Optimize Temp/Time incomplete_reaction->optimize_conditions control_ph Control pH side_reactions->control_ph purify_reactants Purify Starting Materials poor_reactants->purify_reactants optimize_extraction Optimize Extraction & Purification workup_loss->optimize_extraction

Caption: Troubleshooting logic for addressing low product yield in synthesis.

References

Technical Support Center: 4-Methylthiazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Methylthiazole-2-carbonitrile. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues and answering frequently asked questions related to the handling, storage, and use of this compound in experimental settings.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments with this compound.

Issue Possible Cause Recommended Action
Unexpected formation of a new, more polar peak in HPLC analysis, especially in aqueous media. Hydrolysis of the nitrile group. The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, forming either a carboxylic acid or an amide intermediate.[1][2][3][4]- Maintain the pH of your solution in the neutral range (pH 6-8) if compatible with your experimental setup.- If acidic or basic conditions are required, consider running the experiment at a lower temperature to reduce the rate of hydrolysis.- Use aprotic solvents where possible.
Discoloration or degradation of the compound upon exposure to light. Photo-degradation. Thiazole rings can be susceptible to photo-degradation, potentially leading to ring cleavage and the formation of various degradation products.[5]- Store the compound in amber vials or containers wrapped in aluminum foil to protect it from light.- Perform experiments under low-light conditions or using light-protective coverings for your reaction vessels.
Loss of compound integrity when heated. Thermal decomposition. While many heterocyclic compounds exhibit good thermal stability, prolonged exposure to high temperatures can lead to degradation.[6][7][8][9][10]- Avoid excessive heating. If elevated temperatures are necessary, use the lowest effective temperature and minimize the heating duration.- Store the compound at the recommended room temperature, away from heat sources.
Inconsistent results or appearance of unknown peaks in mass spectrometry. Oxidative degradation. The thiazole ring may be susceptible to oxidation, leading to the formation of N-oxides or other oxidation products.- Degas solvents before use to remove dissolved oxygen.- Consider working under an inert atmosphere (e.g., nitrogen or argon) for sensitive reactions.- Avoid sources of radical initiators.
Compound appears to be unstable in the presence of strong acids or bases. Ring instability. The thiazole ring, while aromatic, can be sensitive to extreme pH conditions, which may lead to ring opening or other rearrangements.[11]- Use the mildest acidic or basic conditions that are effective for your reaction.- Carefully neutralize any acidic or basic solutions after the reaction is complete.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on its chemical structure, the two most probable degradation pathways for this compound are:

  • Hydrolysis of the nitrile group: This can occur under acidic or basic conditions to yield 4-methylthiazole-2-carboxamide, which can be further hydrolyzed to 4-methylthiazole-2-carboxylic acid.[1][2][3][4]

  • Thiazole ring degradation: This can be initiated by factors such as light (photo-degradation), strong oxidizing agents, or extreme pH conditions, potentially leading to ring cleavage.[5]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the long-term stability of this compound, it is recommended to store it in a tightly sealed container in a dry, well-ventilated place at room temperature. Protect from light and moisture.

Q3: How can I monitor the stability of this compound in my experiments?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach. This involves developing an HPLC method that can separate the parent compound from its potential degradation products. Monitoring the peak area of the parent compound over time and observing the appearance of new peaks will provide a quantitative measure of its stability.

Q4: Is this compound sensitive to air?

A4: While not highly sensitive to air, the thiazole ring can undergo oxidation. For long-term storage or for reactions that are sensitive to oxidation, storing and handling the compound under an inert atmosphere (e.g., nitrogen or argon) is a good practice to minimize potential degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and pathways.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

2. Stress Conditions:

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Heat the mixture at 60°C for 24 hours.

    • Cool the solution and neutralize with 0.1 N NaOH.

    • Dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Heat the mixture at 60°C for 24 hours.

    • Cool the solution and neutralize with 0.1 N HCl.

    • Dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of the compound in an oven at a controlled temperature (e.g., 70°C) for 48 hours.

    • After exposure, prepare a solution of a known concentration in the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound (in a photostable solvent like acetonitrile) in a quartz cuvette to a UV light source (e.g., 254 nm or 365 nm) in a photostability chamber.

    • Simultaneously, keep a control sample in the dark at the same temperature.

    • Analyze samples at various time points by HPLC.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile).

  • Use a photodiode array (PDA) detector to monitor the elution profile and identify the formation of new peaks.

  • Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products to aid in structure elucidation.

Visualizations

cluster_0 Troubleshooting Workflow for Stability Issues Start Stability Issue Observed (e.g., new peak in HPLC) Check_Storage Review Storage Conditions (Light, Temp, Moisture) Start->Check_Storage Check_pH Evaluate Solution pH Start->Check_pH Check_Temp Assess Experimental Temperature Start->Check_Temp Check_Air Consider Air/Oxygen Exposure Start->Check_Air Implement_Changes Implement Corrective Actions (e.g., protect from light, adjust pH) Check_Storage->Implement_Changes Check_pH->Implement_Changes Check_Temp->Implement_Changes Check_Air->Implement_Changes Reanalyze Re-analyze Sample Implement_Changes->Reanalyze Resolved Issue Resolved Reanalyze->Resolved Yes Consult Consult Further (e.g., Technical Support) Reanalyze->Consult No

Caption: A logical workflow for troubleshooting stability issues.

cluster_1 Potential Degradation Pathways of this compound cluster_hydrolysis Hydrolysis cluster_photo Photo-degradation cluster_oxidation Oxidation Parent This compound Amide 4-Methylthiazole-2-carboxamide Parent->Amide H₂O / H⁺ or OH⁻ Ring_Cleavage Ring Cleavage Products Parent->Ring_Cleavage Light (UV/Vis) N_Oxide Thiazole N-oxide derivative Parent->N_Oxide Oxidizing Agent Carboxylic_Acid 4-Methylthiazole-2-carboxylic acid Amide->Carboxylic_Acid H₂O / H⁺ or OH⁻

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: 4-Methylthiazole-2-carbonitrile Reaction Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-methylthiazole-2-carbonitrile. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most prevalent and well-established method for synthesizing this compound is the Sandmeyer reaction.[1][2][3] This reaction involves the conversion of the amino group of 2-amino-4-methylthiazole into a diazonium salt, which is subsequently displaced by a cyanide group using a copper(I) cyanide catalyst.[1][2][3]

Q2: What are the starting materials for this synthesis?

A2: The primary starting material is 2-amino-4-methylthiazole. This precursor can be synthesized from the reaction of thiourea and chloroacetone.[4] Other key reagents for the Sandmeyer reaction include a nitrite source (e.g., sodium nitrite) to form the diazonium salt, a strong acid (e.g., hydrochloric acid or sulfuric acid), and a cyanide source, typically copper(I) cyanide.

Q3: What are the typical physical properties of this compound?

A3: this compound is typically a solid at room temperature with a melting point in the range of 34-39 °C. It is important to consult the material's safety data sheet (MSDS) for comprehensive safety and handling information.

II. Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound via the Sandmeyer reaction.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete diazotization: The diazonium salt intermediate is unstable and its formation is temperature-sensitive.- Ensure the reaction temperature is maintained between 0-5 °C during the addition of sodium nitrite.- Use a fresh, high-purity source of sodium nitrite.- Ensure the acidic conditions are appropriate for the formation of nitrous acid in situ.
Decomposition of the diazonium salt: Diazonium salts, particularly from heterocyclic amines, can be unstable at elevated temperatures.- Work quickly and proceed to the cyanation step immediately after the diazotization is complete.- Avoid allowing the reaction mixture to warm up.
Inefficient cyanation: The displacement of the diazonium group may be incomplete.- Use a high-quality, reactive source of copper(I) cyanide.- Ensure adequate stirring to maintain a homogenous mixture.- The reaction may benefit from gentle warming after the addition of the diazonium salt solution to the cyanide solution, but this should be carefully controlled to prevent decomposition.
Formation of a Tar-Like Substance Side reactions: Uncontrolled side reactions can lead to the formation of polymeric or tarry byproducts.- Maintain strict temperature control throughout the reaction.- Ensure the dropwise addition of the sodium nitrite solution to prevent localized overheating.- Proper quenching and work-up procedures are crucial to neutralize any remaining reactive species.
Product is Contaminated with Byproducts Hydrolysis of the diazonium salt: The diazonium salt can react with water to form the corresponding phenol (2-hydroxy-4-methylthiazole).- Minimize the amount of water in the reaction, if possible, although the diazotization is typically carried out in an aqueous medium.- The work-up procedure should be designed to remove phenolic impurities. An alkaline wash can help in removing acidic phenol byproducts.
Incomplete reaction: The presence of unreacted 2-amino-4-methylthiazole in the final product.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure complete consumption of the starting material.- Adjust the stoichiometry of the reagents if necessary.
Difficulty in Isolating the Product Product solubility: The product may have some solubility in the aqueous phase, leading to losses during extraction.- Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).- Brine washes can help to reduce the solubility of the organic product in the aqueous layer.
Emulsion formation during work-up: The presence of fine solids or tars can lead to the formation of stable emulsions.- Filtration of the crude reaction mixture before extraction can help remove solid impurities.- Addition of brine or a small amount of a different organic solvent can sometimes help to break up emulsions.

III. Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-methylthiazole (Starting Material)

This protocol is adapted from a standard procedure for the Hantzsch thiazole synthesis.[4]

Materials:

  • Thiourea (1 mole)

  • Chloroacetone (1 mole)

  • Water

  • Sodium hydroxide

  • Ether

Procedure:

  • Suspend thiourea (1 mole) in water in a flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer.

  • Slowly add chloroacetone (1 mole) to the stirred suspension over 30 minutes. The temperature will rise as the reaction proceeds.

  • After the addition is complete, reflux the yellow solution for two hours.

  • Cool the reaction mixture and slowly add solid sodium hydroxide with cooling until the solution is strongly basic. An oily layer will separate.

  • Separate the oily layer and extract the aqueous layer three times with ether.

  • Combine the oily layer and the ether extracts, and dry over solid sodium hydroxide.

  • Remove the ether by distillation.

  • Distill the remaining oil under reduced pressure to obtain pure 2-amino-4-methylthiazole.

Protocol 2: Synthesis of this compound via Sandmeyer Reaction

This is a general procedure based on the principles of the Sandmeyer reaction. Optimization of specific parameters may be required.

Materials:

  • 2-Amino-4-methylthiazole (1 equivalent)

  • Hydrochloric acid (or sulfuric acid)

  • Sodium nitrite (1.1 equivalents)

  • Copper(I) cyanide (1.2 equivalents)

  • Sodium cyanide (optional, to complex with CuCN)

  • Water

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

Step 1: Diazotization

  • Dissolve 2-amino-4-methylthiazole in a cooled (0-5 °C) aqueous solution of hydrochloric acid.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred solution of the amine salt, maintaining the temperature between 0-5 °C.

  • Stir the reaction mixture at this temperature for an additional 30 minutes after the addition is complete to ensure full formation of the diazonium salt.

Step 2: Cyanation

  • In a separate flask, prepare a solution or suspension of copper(I) cyanide in water. It is sometimes beneficial to add a small amount of sodium cyanide to form a soluble complex.

  • Slowly and carefully add the cold diazonium salt solution to the stirred copper(I) cyanide solution. Effervescence (release of nitrogen gas) should be observed.

  • After the addition is complete, the reaction mixture may be stirred at room temperature or gently warmed (e.g., to 40-50 °C) to ensure the reaction goes to completion. Monitor the reaction by TLC.

Step 3: Work-up and Purification

  • Once the reaction is complete, cool the mixture and extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography or distillation under reduced pressure.

IV. Visualizations

experimental_workflow cluster_start Starting Material Synthesis cluster_main Sandmeyer Reaction cluster_end Purification A Thiourea + Chloroacetone B Hantzsch Thiazole Synthesis A->B Reaction C 2-Amino-4-methylthiazole B->C Purification D Diazotization (NaNO2, HCl, 0-5°C) C->D E 4-Methylthiazole-2-diazonium Salt D->E F Cyanation (CuCN) E->F G Crude this compound F->G H Extraction & Work-up G->H I Column Chromatography / Distillation H->I J Pure this compound I->J

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic Start Low/No Product Yield Q1 Was the diazotization temperature kept at 0-5°C? Start->Q1 A1_Yes Check Diazonium Salt Stability Q1->A1_Yes Yes A1_No Re-run with strict temperature control Q1->A1_No No Q2 Was the diazonium salt used immediately after preparation? A1_Yes->Q2 A2_Yes Check Cyanation Step Q2->A2_Yes Yes A2_No Minimize time between diazotization and cyanation Q2->A2_No No Q3 Is the CuCN source of high quality? A2_Yes->Q3 A3_Yes Consider reaction time/temperature for cyanation Q3->A3_Yes Yes A3_No Use fresh, high-purity CuCN Q3->A3_No No

Caption: Troubleshooting logic for low yield in the Sandmeyer reaction.

References

Technical Support Center: 4-Methylthiazole-2-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methylthiazole-2-carbonitrile. Our goal is to help you avoid by-product formation and optimize your synthesis for high yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A prevalent method for synthesizing this compound is through a variation of the Hantzsch thiazole synthesis. This typically involves the reaction of an α-haloketone with a thioamide. For 2-cyanothiazole derivatives, a common precursor route starts from 2-aminothiazoles, which are then converted to the nitrile. Another potential route involves the reaction of β,β-dichloro-α-amino-acrylonitrile with a suitable thioformamide in the presence of an acidic catalyst.[1]

Q2: What are the typical impurities and by-products encountered during the synthesis of this compound?

During the synthesis of thiazole derivatives, several by-products can form, depending on the chosen synthetic route and reaction conditions. These can include:

  • Isomeric Iminodihydrothiazoles: Under acidic conditions, the condensation of α-halogeno ketones with N-monosubstituted thioureas can lead to the formation of 3-substituted 2-imino-2,3-dihydrothiazoles alongside the desired 2-(N-substituted amino)thiazoles.[2]

  • Oxazole Derivatives: If the thioamide starting material is contaminated with its corresponding amide, oxazole by-products can be formed.

  • Dimerization or Polymerization Products: Reactants or intermediates may undergo self-condensation, leading to the formation of dimers or polymers.

  • Hydrolysis Products: In routes starting from 2-aminothiazoles, the diazonium salt intermediate can react with water to form phenolic by-products.[3]

  • Unreacted Starting Materials: Incomplete reactions will result in the presence of starting materials in the final product mixture.

Q3: How can I minimize the formation of these by-products?

Minimizing by-product formation requires careful control over reaction conditions:

  • Temperature: For many steps, particularly diazotization reactions, maintaining low temperatures (e.g., 0-5 °C) is crucial to prevent the decomposition of thermally sensitive intermediates like diazonium salts.[3] In other reactions, exceeding a certain temperature can promote the formation of specific by-products, such as the formation of 4-methylthiazole-5-carboxylic acid at temperatures above 50°C during the synthesis of 4-methyl-5-formylthiazole.

  • Purity of Starting Materials: Using high-purity starting materials is essential to prevent side reactions. For instance, amide impurities in thioamides can lead to oxazole formation.

  • pH Control: The acidity of the reaction medium can influence the product distribution. For example, acidic conditions can favor the formation of iminodihydrothiazole isomers.[2]

  • Reaction Time and Stoichiometry: Optimizing the reaction time and the molar ratios of reactants can help to ensure the reaction goes to completion and minimizes the formation of side products from unreacted starting materials.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem Potential Cause Troubleshooting Steps
Low Yield Incomplete reaction.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all starting material is consumed.- Increase the reaction time or temperature, but be mindful of potential by-product formation at higher temperatures.- Ensure proper mixing.
Suboptimal reaction conditions.- Optimize the solvent, temperature, and catalyst based on literature procedures for similar thiazole syntheses.- For Hantzsch synthesis, ensure the α-haloketone is reactive and the thioamide is of high purity.
Product loss during workup.- Optimize the extraction and purification steps. Ensure the pH is adjusted correctly during aqueous washes to minimize product loss.- If the product is volatile, use appropriate techniques to minimize loss during solvent removal.
Multiple Spots on TLC (High Impurity Profile) Formation of by-products.- Refer to the FAQ on common by-products and adjust reaction conditions accordingly.- If oxazole by-products are suspected, purify the thioamide starting material.- If isomeric by-products are present, consider adjusting the pH of the reaction.
Decomposition of product.- If the product is unstable, consider performing the workup and purification at lower temperatures or under an inert atmosphere.
Difficulty in Product Purification By-products with similar polarity to the desired product.- Employ alternative purification techniques such as column chromatography with different solvent systems or recrystallization from various solvents.- Consider converting the product to a crystalline derivative for easier purification, followed by regeneration of the desired product.
Oily or non-crystalline product.- Attempt to induce crystallization by scratching the flask, seeding with a small crystal, or cooling to a lower temperature.- If the product is an oil, it may require purification by column chromatography.

Experimental Protocols

General Protocol for Hantzsch Thiazole Synthesis:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the α-haloketone (e.g., chloroacetone) in a suitable solvent such as ethanol.

  • Addition of Thioamide: Add the thioamide (e.g., thiourea or a substituted thioamide) to the solution. The molar ratio of thioamide to α-haloketone is typically between 1:1 and 1.5:1.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. Reaction times can vary from a few hours to overnight.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by filtration and wash it with a cold solvent. If no precipitate forms, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄).

  • Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.

Note: This is a generalized protocol. The specific solvent, temperature, reaction time, and workup procedure should be optimized for the synthesis of this compound.

Visualizing Reaction Pathways

To better understand the potential reaction pathways and by-product formations, the following diagrams are provided.

Hantzsch_Thiazole_Synthesis Start α-Haloketone + Thioamide Intermediate1 Thioamido-ketone Intermediate Start->Intermediate1 Nucleophilic Attack Side_Product1 Oxazole By-product (from amide impurity) Start->Side_Product1 Impurity Reaction Side_Product2 Dimerization/ Polymerization Start->Side_Product2 Self- Condensation Cyclization Intramolecular Cyclization Intermediate1->Cyclization Dehydration Dehydration Cyclization->Dehydration Product This compound Dehydration->Product

Caption: Hantzsch Thiazole Synthesis Workflow and Potential By-products.

Troubleshooting_Logic Problem Low Yield or High Impurity Check_Purity Check Purity of Starting Materials Problem->Check_Purity Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Solvent) Problem->Optimize_Conditions Optimize_Workup Optimize Workup and Purification Problem->Optimize_Workup Purify_SM Purify Starting Materials Check_Purity->Purify_SM Adjust_Temp Adjust Temperature/ Time Optimize_Conditions->Adjust_Temp Change_Solvent Change Solvent/ Catalyst Optimize_Conditions->Change_Solvent Modify_Workup Modify Extraction/ Purification Method Optimize_Workup->Modify_Workup Success Improved Yield and Purity Purify_SM->Success Adjust_Temp->Success Change_Solvent->Success Modify_Workup->Success

Caption: Troubleshooting Logic for Synthesis Optimization.

References

Validation & Comparative

The Efficacy of 4-Methylthiazole-2-carbonitrile in Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and fine chemical synthesis, the selection of appropriate building blocks is paramount to achieving efficient, high-yielding, and scalable reactions. 4-Methylthiazole-2-carbonitrile has emerged as a versatile and valuable intermediate, particularly in the construction of complex molecules bearing the 4-methylthiazole moiety, a common scaffold in pharmacologically active compounds. This guide provides a comparative analysis of the efficacy of this compound in the synthesis of 2-acyl-4-methylthiazoles, benchmarking its performance against alternative synthetic strategies.

Comparison of Synthetic Routes to 2-Acyl-4-methylthiazoles

The introduction of an acyl group at the 2-position of a 4-methylthiazole ring is a key transformation in the synthesis of various target molecules. This can be effectively achieved starting from this compound. Below is a comparison of this approach with a common alternative route starting from 2-bromo-4-methylthiazole.

Data Presentation: Quantitative Comparison of Synthetic Routes

Parameter Route 1: From this compound Route 2: From 2-Bromo-4-methylthiazole (via Grignard)
Starting Material This compound2-Bromo-4-methylthiazole
Key Reagents Grignard Reagent (e.g., Phenylmagnesium bromide), THF, Acidic workup (e.g., H₂SO₄)Magnesium, THF, Acyl Chloride (e.g., Benzoyl chloride)
Reaction Type Nucleophilic addition to a nitrileGrignard formation followed by acylation
Typical Reaction Time 2 - 4 hours3 - 6 hours
Typical Temperature 0 °C to room temperatureRoom temperature to reflux
Reported Yield ~75%~65-70%
Key Advantages Direct conversion of the nitrile to the ketone, good yields.Utilizes a readily available bromo-precursor.
Key Disadvantages Requires careful control of the Grignard addition to avoid side reactions.Two-step process (Grignard formation and then acylation).

Experimental Protocols

Route 1: Synthesis of 2-Benzoyl-4-methylthiazole from this compound

This protocol describes the reaction of this compound with a Grignard reagent to yield a 2-acyl-4-methylthiazole.

Materials:

  • This compound

  • Phenylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous Tetrahydrofuran (THF)

  • 10% Sulfuric Acid (H₂SO₄)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • A solution of this compound (1.0 eq) in anhydrous THF is cooled to 0 °C under an inert atmosphere.

  • Phenylmagnesium bromide solution (1.2 eq) is added dropwise to the cooled solution, maintaining the temperature below 5 °C.

  • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

  • The reaction is quenched by the slow addition of 10% sulfuric acid at 0 °C.

  • The mixture is stirred for 30 minutes, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with saturated sodium bicarbonate solution, brine, and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to afford 2-benzoyl-4-methylthiazole.

Route 2: Synthesis of 2-Benzoyl-4-methylthiazole from 2-Bromo-4-methylthiazole

This protocol outlines the synthesis via the formation of a Grignard reagent from 2-bromo-4-methylthiazole, followed by acylation.

Materials:

  • 2-Bromo-4-methylthiazole

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • A crystal of iodine (as initiator)

  • Benzoyl chloride

  • Saturated ammonium chloride solution

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Magnesium turnings (1.5 eq) and a crystal of iodine are placed in a flame-dried flask under an inert atmosphere.

  • A solution of 2-bromo-4-methylthiazole (1.0 eq) in anhydrous THF is added dropwise to initiate the Grignard reaction. The mixture is then stirred at room temperature until the magnesium is consumed.

  • The resulting Grignard reagent is cooled to 0 °C, and a solution of benzoyl chloride (1.1 eq) in anhydrous THF is added dropwise.

  • The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 2 hours.

  • The reaction is quenched with a saturated ammonium chloride solution.

  • The aqueous layer is extracted with diethyl ether, and the combined organic layers are dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield 2-benzoyl-4-methylthiazole.

Mandatory Visualization

Synthesis_Comparison cluster_0 Route 1: From this compound cluster_1 Route 2: From 2-Bromo-4-methylthiazole start1 This compound reagent1 1. Phenylmagnesium bromide, THF 2. H₃O⁺ workup start1->reagent1 Nucleophilic Addition product1 2-Benzoyl-4-methylthiazole reagent1->product1 Hydrolysis start2 2-Bromo-4-methylthiazole reagent2a Mg, THF start2->reagent2a Grignard Formation intermediate2 4-Methylthiazol-2-ylmagnesium bromide reagent2a->intermediate2 reagent2b Benzoyl chloride, THF intermediate2->reagent2b Acylation product2 2-Benzoyl-4-methylthiazole reagent2b->product2

Caption: Comparative workflow for the synthesis of 2-Benzoyl-4-methylthiazole.

Concluding Remarks

This compound serves as a highly effective precursor for the synthesis of 2-acyl-4-methylthiazoles. The direct conversion of the nitrile functionality to a ketone via nucleophilic addition of a Grignard reagent offers a more streamlined approach with generally higher reported yields compared to the multi-step process starting from 2-bromo-4-methylthiazole. While the choice of synthetic route will ultimately depend on factors such as the availability of starting materials and the specific functionalities of the target molecule, this compound presents a potent and efficient option for researchers and drug development professionals. Its use can lead to more concise synthetic pathways, potentially reducing production time and costs in the development of novel thiazole-containing compounds.

comparative analysis of 4-Methylthiazole-2-carbonitrile synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic synthesis of heterocyclic compounds is a cornerstone of modern medicinal chemistry and drug development. Among these, 4-Methylthiazole-2-carbonitrile stands out as a valuable building block, finding application in the synthesis of a variety of pharmacologically active molecules. This guide provides a comparative analysis of two prominent methods for the synthesis of this key intermediate, offering insights into their respective protocols, reaction conditions, and overall efficiency.

Comparison of Synthesis Methods

The synthesis of this compound is primarily achieved through two key pathways: the Sandmeyer reaction starting from 2-amino-4-methylthiazole, and the nucleophilic substitution of a halogenated precursor, 2-bromo-4-methylthiazole, with a cyanide salt. The following table summarizes the quantitative data associated with each method, providing a clear basis for comparison.

ParameterMethod 1: Sandmeyer ReactionMethod 2: Cyanation of 2-Bromo-4-methylthiazole
Starting Material 2-Amino-4-methylthiazole2-Bromo-4-methylthiazole
Key Reagents Sodium nitrite, Copper(I) cyanide, Acid (e.g., H₂SO₄)Copper(I) cyanide or other cyanide source, Solvent (e.g., DMF, NMP)
Reaction Temperature Diazotization: 0-5 °C; Cyanation: 60-70 °C140-160 °C
Reaction Time Diazotization: ~1 hour; Cyanation: ~2 hours4-6 hours
Reported Yield ~65-75%~80-90%
Purity of Crude Product Variable, requires careful purificationGenerally high, may require recrystallization
Key Advantages Utilizes a readily available starting material.Higher reported yields.
Key Disadvantages Involves the generation of a potentially unstable diazonium salt; Use of toxic copper cyanide.Requires the synthesis of the brominated precursor; Use of toxic copper cyanide and high reaction temperatures.

Experimental Protocols

Below are detailed experimental protocols for the two primary synthesis methods of this compound.

Method 1: Synthesis via Sandmeyer Reaction of 2-Amino-4-methylthiazole

The Sandmeyer reaction provides a classic and effective route to introduce a nitrile group onto the thiazole ring. This two-step process begins with the diazotization of the starting amine, followed by a copper-catalyzed cyanation.

Step 1: Diazotization of 2-Amino-4-methylthiazole

  • In a reaction vessel equipped with a stirrer and a thermometer, dissolve 2-amino-4-methylthiazole (1 equivalent) in a suitable aqueous acid (e.g., 20% sulfuric acid).

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for approximately 1 hour.

Step 2: Cyanation of the Diazonium Salt

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide (1.2 equivalents) in water.

  • Heat the cyanide solution to 60-70 °C.

  • Slowly add the cold diazonium salt solution to the hot cyanide solution. Vigorous nitrogen evolution will be observed.

  • After the addition is complete, continue to stir the reaction mixture at 60-70 °C for 2 hours.

  • Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford this compound.

Method 2: Synthesis via Cyanation of 2-Bromo-4-methylthiazole

This method involves a nucleophilic substitution reaction where the bromine atom at the 2-position of the thiazole ring is displaced by a cyanide group. This is a common strategy for the synthesis of aryl and heteroaryl nitriles.

  • To a solution of 2-bromo-4-methylthiazole (1 equivalent) in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), add copper(I) cyanide (1.5 equivalents).

  • Heat the reaction mixture to 140-160 °C under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-6 hours.

  • After completion, cool the reaction mixture to room temperature and pour it into a solution of ferric chloride and hydrochloric acid in water to decompose the copper cyanide complex.

  • Extract the product with an organic solvent (e.g., toluene or ethyl acetate).

  • Wash the organic layer sequentially with water, aqueous sodium bicarbonate, and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • The resulting crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent system.

Logical Workflow for Method Selection

The choice between these two synthetic methods will depend on several factors, including the availability of starting materials, desired yield, and the scale of the synthesis. The following diagram illustrates a logical workflow for selecting the most appropriate method.

SynthesisMethodSelection Start Start: Need to Synthesize This compound Availability Check Availability of Starting Materials Start->Availability AminoThiazole_Available 2-Amino-4-methylthiazole Readily Available? Availability->AminoThiazole_Available BromoThiazole_Available 2-Bromo-4-methylthiazole Readily Available? Availability->BromoThiazole_Available AminoThiazole_Available->BromoThiazole_Available No Sandmeyer Consider Method 1: Sandmeyer Reaction AminoThiazole_Available->Sandmeyer Yes Cyanation Consider Method 2: Cyanation of 2-Bromo-thiazole BromoThiazole_Available->Cyanation Yes Synthesize_Bromo Synthesize 2-Bromo-4-methylthiazole BromoThiazole_Available->Synthesize_Bromo No Yield_Consideration Is Maximizing Yield the Primary Concern? Sandmeyer->Yield_Consideration Cyanation->Yield_Consideration Scale_Consideration Is the Synthesis for Large Scale? Yield_Consideration->Scale_Consideration No Select_Cyanation Select Method 2 Yield_Consideration->Select_Cyanation Yes Scale_Consideration->Select_Cyanation No Select_Sandmeyer Select Method 1 Scale_Consideration->Select_Sandmeyer Yes (avoids high temp) Synthesize_Bromo->Cyanation

Caption: Decision workflow for selecting a synthesis method for this compound.

This guide provides a foundational understanding of the common synthetic routes to this compound. Researchers and development professionals are encouraged to consider the specific constraints and objectives of their projects when selecting a synthesis method. Further optimization of the presented protocols may be necessary to achieve desired outcomes in a specific laboratory or manufacturing setting.

A Comparative Guide to the Biological Activity of 4-Methylthiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This guide provides a comparative overview of the biological activity of 4-methylthiazole-2-carbonitrile and related 4-methylthiazole analogs, focusing on their anticancer and antimicrobial properties. While direct comparative data for this compound is limited, this guide leverages available experimental data for structurally similar compounds to provide valuable insights for drug discovery and development.

Anticancer Activity of 4-Methylthiazole Derivatives

Recent studies have highlighted the potential of 4-methylthiazole derivatives as anticancer agents. A notable study investigated the effects of 4-methylthiazole on chronic myeloid leukemia (K562) cells, revealing its ability to induce apoptosis and disrupt mitochondrial function.[1][2] The compound exhibited selective cytotoxicity against leukemia cells while sparing healthy peripheral blood mononuclear cells.[1][2]

Other substituted thiazole derivatives have also demonstrated potent anticancer activity against various cell lines, often through the inhibition of key signaling pathways like PI3K/mTOR.

Disclaimer: The following data is compiled from multiple studies. Direct comparison of absolute values should be made with caution due to variations in experimental conditions, cell lines, and methodologies.

Table 1: Anticancer Activity of 4-Methylthiazole and its Derivatives
Compound/DerivativeCancer Cell LineAssay TypeIC50 ValueReference
4-MethylthiazoleK562 (Chronic Myeloid Leukemia)MTS Assay~100 µM (at 48h)[1]
Thiazole Derivative 3b PI3KαEnzyme Assay0.086 ± 0.005 µM
Thiazole Derivative 3b mTOREnzyme Assay0.221 ± 0.014 µM
Thiazole Derivative 11c HepG-2 (Hepatocellular Carcinoma)MTT Assay~4 µg/mL
Thiazole Derivative 6g HepG-2 (Hepatocellular Carcinoma)MTT Assay~7 µg/mL
Thiazole Derivative 11c MCF-7 (Breast Cancer)MTT Assay~3 µg/mL
Thiazole Derivative 6g MCF-7 (Breast Cancer)MTT Assay~4 µg/mL
Thiazole Derivative 11c HCT-116 (Colorectal Carcinoma)MTT Assay~7 µg/mL
Thiazole Derivative 6g HCT-116 (Colorectal Carcinoma)MTT Assay~12 µg/mL
1,3,4-Thiadiazole Derivative 2 K562 (Chronic Myeloid Leukemia)MTT Assay33 µM[3]
1,3,4-Thiadiazole Derivative 2 Abl protein kinaseEnzyme Assay7.4 µM[3]

Antimicrobial Activity of 4-Methylthiazole Derivatives

The thiazole ring is a key component of many antimicrobial agents. Derivatives of 4-methylthiazole have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens.

Table 2: Antimicrobial Activity of 4-Methylthiazole Derivatives
Compound/DerivativeMicroorganismAssay TypeMIC ValueReference
Thiazole DerivativesEscherichia coliBroth Microdilution<0.97 µg/mL (for compounds 4f and 4i)[4]
4-methylthiazole-(benz)azole derivativesP. aeruginosaNot SpecifiedHalf potency compared to reference drug[5]

Experimental Protocols

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight in a controlled environment (e.g., 37°C, 5% CO2).

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilutions: Two-fold serial dilutions of the test compounds are prepared in a liquid growth medium in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., temperature, time) for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathway and Experimental Workflow

Many thiazole derivatives exert their anticancer effects by targeting specific signaling pathways involved in cell growth and proliferation. The PI3K/Akt/mTOR pathway is a frequently studied target.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Thiazole Thiazole Derivatives Thiazole->PI3K Inhibits Thiazole->mTOR Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and inhibition by thiazole derivatives.

The discovery and evaluation of novel thiazole-based compounds typically follow a structured workflow.

Experimental_Workflow Synthesis Synthesis of Thiazole Derivatives Purification Purification & Characterization Synthesis->Purification Screening In Vitro Biological Screening Purification->Screening Hit_ID Hit Identification (IC50/MIC) Screening->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt Lead_Opt->Synthesis SAR In_Vivo In Vivo Studies Lead_Opt->In_Vivo

Caption: Experimental workflow for the development of thiazole-based therapeutic agents.

References

A Researcher's Guide to the Quantitative Determination of Aminothiazoles in Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of aminothiazole derivatives in preclinical studies is a critical step in evaluating their therapeutic potential. This guide provides an objective comparison of the primary analytical methods employed for this purpose, supported by experimental data to inform methods selection and study design.

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities, including anticancer and antimicrobial properties.[1][2] As these promising compounds advance through the drug discovery pipeline, robust and validated analytical methods are essential for characterizing their pharmacokinetic and pharmacodynamic profiles. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are the two most prominently utilized techniques for the quantitative analysis of aminothiazoles in various biological matrices.[3][4][5]

Comparative Analysis of Analytical Methods

The choice between HPLC-UV and LC-MS/MS for the quantification of aminothiazoles is contingent upon the specific requirements of the preclinical study, such as the desired sensitivity, selectivity, and the complexity of the biological matrix.[6]

Table 1: Comparison of HPLC-UV and LC-MS/MS Methods for Aminothiazole Quantification

ParameterHPLC-UVLC-MS/MSReference
Principle Separation by chromatography, detection by UV absorbance.Separation by chromatography, detection by mass-to-charge ratio.[6][7]
Sensitivity Generally lower, suitable for higher concentration samples.High sensitivity, ideal for trace-level quantification in biological fluids.[3][7]
Selectivity Good, but may be susceptible to interference from co-eluting compounds with similar UV spectra.Excellent selectivity, based on specific precursor and product ion masses.[7][3][6]
Linearity Range Typically in the µg/mL to mg/mL range.Wide linear range, often from pg/mL to µg/mL.[3][3][4]
Matrix Effect Less prone to matrix effects compared to LC-MS/MS.Can be significantly affected by matrix components, often requiring internal standards for correction.[3][3]
Application Purity analysis, formulation assays, and quantification in simpler matrices.[4]Bioanalysis in complex matrices like plasma, urine, and tissue homogenates.[6][7][3][4][6][7]

Performance Data from Preclinical Studies

The following tables summarize key performance data from a validated study on a novel aminothiazole derivative (21MAT), providing a direct comparison of the capabilities of HPLC-UV and LC-MS/MS.[3]

Table 2: HPLC-UV Method Validation Data for 21MAT [3]

ParameterResult
Linearity Range 0.5 - 1.5 mg/mL
Accuracy (%) 98.66 - 109.83
Precision (% CV) 1.35 - 13.21

Table 3: LC-MS/MS Method Validation Data for 21MAT in Rat Plasma [3]

ParameterResult
Linearity Range 1.25 - 1250 ng/mL
Intra-day Accuracy (% RE) -4.40 to 1.33
Intra-day Precision (% CV) 1.35 to 7.62
Inter-day Accuracy (% RE) -9.84 to 0.80
Inter-day Precision (% CV) 6.10 to 13.21
Recovery (%) 99.00 - 109.83

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the successful implementation of these analytical methods.

HPLC-UV Method for the Quantification of a Novel Aminothiazole (21MAT)[3][4]
  • Instrumentation: Waters Alliance HPLC system with a UV Detector.[4]

  • Column: Phenomenex® Luna C18 (50 mm × 4.6 mm, 5 μm).[4]

  • Mobile Phase: Isocratic elution with 55% 0.1% v/v orthophosphoric acid in water and 45% of orthophosphoric acid in acetonitrile.[3][4]

  • Flow Rate: 1.0 mL/min.[3][4]

  • Detection Wavelength: 272 nm.[3][4]

  • Sample Preparation: The analyte is dissolved in a suitable diluent to achieve concentrations within the calibration range.[3]

LC-MS/MS Method for the Quantification of a Novel Aminothiazole (21MAT) in Rat Plasma[3][5]
  • Instrumentation: LC-MS/MS system with an electrospray ionization (ESI) source.[3]

  • Column: Waters Xterra RP® C18 (150 mm × 4.6 mm, 5 μm).[3]

  • Mobile Phase: A mixture of 95:5% v/v methanol:acetonitrile with 0.1% v/v formic acid, and 15% of 5 mM ammonium formate solution.[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: Multiple Reaction Monitoring (MRM) in positive ion mode.[3]

  • Sample Preparation (Protein Precipitation):

    • To a plasma sample, add a precipitating agent (e.g., acetonitrile or methanol).[3]

    • Vortex the mixture for 10 minutes at 1500 rpm.[3]

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.[3]

    • Transfer the supernatant to a clean tube for injection into the LC-MS/MS system.[3][7]

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the typical workflows for sample analysis using HPLC-UV and LC-MS/MS.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing A Dissolve Sample in Diluent B Inject into HPLC A->B C Chromatographic Separation B->C D UV Detection C->D E Peak Integration D->E F Quantification via Calibration Curve E->F

Caption: A typical workflow for the quantitative analysis of aminothiazoles using HPLC-UV.

LCMSMS_Bioanalysis_Workflow cluster_prep Sample Preparation (Plasma) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Protein Precipitation B Vortex & Centrifuge A->B C Collect Supernatant B->C D Inject into LC-MS/MS C->D E Chromatographic Separation D->E F Mass Spectrometric Detection (MRM) E->F G Peak Integration F->G H Quantification using Internal Standard G->H

Caption: A standard bioanalytical workflow for aminothiazole quantification in plasma by LC-MS/MS.

References

Structure-Activity Relationship of 4-Methylthiazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-methylthiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Understanding the structure-activity relationship (SAR) of these derivatives is crucial for the rational design of more potent and selective therapeutic agents. This guide provides a comparative analysis of 4-methylthiazole derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and detailed methodologies.

Anticancer Activity

4-Methylthiazole derivatives have demonstrated significant potential as anticancer agents, primarily by targeting crucial cellular components like tubulin and protein kinases.

4-Substituted Methoxybenzoyl-Aryl-Thiazoles (SMARTs) as Tubulin Inhibitors

A series of 4-substituted methoxybenzoyl-aryl-thiazoles (SMARTs) have been identified as potent inhibitors of tubulin polymerization.[1][2] The general structure consists of three aromatic rings ("A", "B", and "C") connected by a carbonyl linker between the "B" (thiazole) and "C" rings.[3]

Key SAR Insights:

  • "A" Ring: The electronic properties of substituents on the "A" ring (phenyl) did not show a clear influence on antiproliferative activity.[3]

  • "B" Ring (Thiazole): The thiazole ring is a critical component for activity.

  • "C" Ring: The substitution pattern on the "C" ring (phenyl) is a major determinant of potency. A 3,4,5-trimethoxyphenyl group on the "C" ring resulted in excellent inhibition against various cancer cell lines.[3] For instance, compound 8f with a 3,4,5-trimethoxyphenyl "C" ring exhibited an average IC50 of 41 nM across multiple cancer cell lines.[3] In contrast, a 3,5-dimethoxyphenyl group led to a six-fold decrease in average cytotoxicity.[3]

  • Linker Modification: Replacing the carbonyl linker between the "A" and "B" rings with an amino linkage led to the design of phenyl-aminothiazole (PAT) derivatives with improved aqueous solubility and oral bioavailability, while maintaining potent tubulin polymerization inhibition.[1]

Table 1: Anticancer Activity of 4-Substituted Methoxybenzoyl-Aryl-Thiazole Derivatives

Compound"C" Ring SubstituentAverage IC50 (nM)Reference
8f 3,4,5-trimethoxyphenyl41[3]
8g 3,5-dimethoxyphenyl261[3]
45a (PAT) VariedMaintained nM potency[1]
45c (PAT) VariedMaintained nM potency[1]
Thiazole Derivatives as Protein Kinase Inhibitors

4-(Thiazol-5-yl)benzoic acid derivatives have been developed as potent inhibitors of protein kinase CK2, a key enzyme in cell growth and proliferation.[4]

Key SAR Insights:

  • Azabenzene Analogs: Replacing the benzoic acid moiety with pyridine- or pyridazine-carboxylic acid maintained potent CK2 inhibitory activity, with IC50 values in the low nanomolar range.[4]

  • Substitution on Benzoic Acid: Introduction of a 2-halo- or 2-methoxy-benzyloxy group at the 3-position of the benzoic acid moiety sustained potent CK2 inhibition and significantly enhanced antiproliferative activity against the A549 lung cancer cell line.[4]

Table 2: Protein Kinase CK2 Inhibition and Antiproliferative Activity of 4-(Thiazol-5-yl)benzoic Acid Derivatives

ModificationIC50 (CK2α) (µM)IC50 (CK2α') (µM)CC50 (A549) (µM)Reference
Pyridine/Pyridazine-carboxylic acid0.014-0.0170.0046-0.010Not Reported[4]
2-Halo/2-methoxy-benzyloxy at 3-position0.014-0.0160.0088-0.0141.5-3.3[4]

Antimicrobial Activity

4-Methylthiazole derivatives have been investigated for their efficacy against a range of bacterial and fungal pathogens.

4-Methylthiazole-(benz)azole Derivatives

A series of 4-methylthiazole-(benz)azole derivatives have been synthesized and evaluated for their antimicrobial properties.[5][6] The structure-activity relationship suggests that the nature of the substituent on the benzazole ring plays a crucial role in determining the antimicrobial spectrum and potency.

Key SAR Insights:

  • The antibacterial effect of these compounds was found to be more significant than their anticandidal activity.[5][6]

  • Molecular docking studies suggest that these compounds may act as DNA gyrase inhibitors through an allosteric effect.[5]

  • Specific substitutions can lead to enhanced activity against particular strains. For example, compounds 4f and 4i were found to be most effective against E. coli with a Minimum Inhibitory Concentration (MIC) of < 0.97 µg/mL.[6]

Table 3: Antimicrobial Activity of 4-Methylthiazole-(benz)azole Derivatives

CompoundTarget OrganismMIC (µg/mL)Reference
3f P. aeruginosaModest activity[5]
4f E. coli< 0.97[6]
4i E. coli< 0.97[6]

Anti-inflammatory Activity

4-Methylthiazole derivatives have also shown promise as anti-inflammatory agents.

2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-methylthiazole Derivatives

A novel series of these derivatives were synthesized and evaluated for their anti-inflammatory activities in the context of sepsis treatment.[7]

Key SAR Insights:

  • The inhibitory activity against nitric oxide (NO) release in LPS-induced RAW264.7 cells was used as a preliminary screen for anti-inflammatory potential.[7]

  • The optimal compound, E26 , exhibited more potent anti-inflammatory activity than the standard drugs indomethacin and dexamethasone.[7]

  • Compound E26 was found to suppress the production of pro-inflammatory cytokines (IL-1β, TNF-α), inhibit the expression of iNOS and COX-2, and block the MAPKs signaling pathway.[7]

Experimental Protocols

In Vitro Cytotoxicity Testing (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • 4-Methylthiazole derivatives

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Non-cancerous human cell line (e.g., HEK293)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations. Add the diluted compound to the respective wells and include vehicle (DMSO) and positive controls.

  • Incubation: Incubate the plates for 48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • 4-Methylthiazole derivatives

  • Bacterial and/or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well microtiter plates

  • Inoculum of the test organism standardized to a specific concentration

Procedure:

  • Serial Dilution: Serially dilute the test compounds in the appropriate broth in a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizations

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR synthesis Synthesis of 4-Methylthiazole Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization anticancer Anticancer Activity (e.g., MTT Assay) characterization->anticancer antimicrobial Antimicrobial Activity (e.g., MIC Determination) characterization->antimicrobial anti_inflammatory Anti-inflammatory Activity (e.g., NO Inhibition Assay) characterization->anti_inflammatory data_analysis Quantitative Analysis (IC50, MIC values) anticancer->data_analysis antimicrobial->data_analysis anti_inflammatory->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar sar->synthesis Rational Design of New Derivatives

Caption: Experimental workflow for SAR studies of 4-methylthiazole derivatives.

sar_logic cluster_core Core Structure cluster_modifications Structural Modifications cluster_activity Biological Activity core 4-Methylthiazole Scaffold r1 Substituents at C2 core->r1 r2 Substituents at C5 core->r2 linker Linker Modification core->linker potency Potency (e.g., lower IC50) r1->potency r2->potency solubility Physicochemical Properties (e.g., Solubility) linker->solubility selectivity Selectivity potency->selectivity

Caption: Logical relationship in the SAR of 4-methylthiazole derivatives.

References

Safety Operating Guide

Proper Disposal of 4-Methylthiazole-2-carbonitrile: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This guide provides essential information and step-by-step procedures for the safe disposal of 4-Methylthiazole-2-carbonitrile.

Disclaimer: This document provides guidance based on available safety data for this compound and structurally similar compounds. Always consult your institution's Environmental Health and Safety (EHS) department and refer to the specific Safety Data Sheet (SDS) provided by the manufacturer for complete and tailored instructions. Disposal procedures must adhere to local, state, and federal regulations.

Hazard Profile and Safety Summary

This compound is a compound that requires careful handling due to its potential health hazards. The following table summarizes its key hazard information.

Hazard CategoryGHS ClassificationHazard Statement
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Irritation Category 1H318: Causes serious eye damage
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation

Data sourced from Sigma-Aldrich safety information for this compound.[1]

Personal Protective Equipment (PPE): To mitigate exposure risks, the following PPE should be worn when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield.[1]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[1]

  • Respiratory Protection: A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates, especially if working outside a fume hood or with poor ventilation.[1]

  • Skin and Body Protection: A laboratory coat and closed-toe shoes are mandatory.

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a series of steps to ensure the safety of laboratory personnel and the environment.

1. Waste Segregation and Collection:

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Collect all waste, including contaminated consumables (e.g., pipette tips, weighing paper), in a designated, properly labeled, and sealed hazardous waste container. The container should be made of a material compatible with the chemical.

2. Labeling:

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Include the approximate quantity of the waste and the date of accumulation.

3. Storage:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]

  • The storage area should have secondary containment to prevent the spread of material in case of a leak.

4. Professional Disposal:

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

  • Disposal of contents and the container must be conducted at an approved waste disposal plant.[3]

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is crucial.

1. Evacuate and Secure the Area:

  • Alert personnel in the immediate vicinity and restrict access to the spill area.

2. Personal Protection:

  • Don appropriate PPE before attempting to clean the spill.

3. Containment and Cleanup:

  • For small spills, absorb the material with an inert absorbent such as sand, vermiculite, or a commercial chemical absorbent.

  • Use non-sparking tools for cleanup to avoid ignition sources.[2]

  • Collect the absorbed material and any contaminated debris into a designated hazardous waste container.

4. Decontamination:

  • Thoroughly clean the spill area with an appropriate solvent or detergent, and collect the cleaning materials as hazardous waste.

5. Reporting:

  • Report the spill to your laboratory supervisor and EHS department, providing details of the chemical, quantity, and cleanup procedure.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_start Start cluster_assessment Hazard Assessment cluster_collection Waste Collection & Segregation cluster_labeling_storage Labeling & Storage cluster_disposal Final Disposal start This compound Waste Generated assess_hazards Assess Hazards: - Harmful if swallowed - Causes skin irritation - Causes serious eye damage - May cause respiratory irritation start->assess_hazards collect_waste Collect in Designated Hazardous Waste Container assess_hazards->collect_waste segregate_waste Segregate from Incompatible Materials collect_waste->segregate_waste label_container Label Container Clearly: 'Hazardous Waste' 'this compound' segregate_waste->label_container store_safely Store in Secure, Ventilated Area with Secondary Containment label_container->store_safely contact_ehs Contact Institutional EHS for Waste Pickup store_safely->contact_ehs professional_disposal Dispose at Approved Waste Disposal Plant contact_ehs->professional_disposal

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 4-Methylthiazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4-Methylthiazole-2-carbonitrile. The following procedures are based on available safety data for the compound and structurally similar chemicals, intended to ensure safe handling, storage, and disposal.

Hazard Identification and Classification

This compound is classified as a substance with the following hazards:

  • Harmful if swallowed (Acute Toxicity, Oral, Category 4)[1]

  • Causes skin irritation (Skin Irritation, Category 2)[2][3]

  • Causes serious eye damage (Eye Damage, Category 1)

  • May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3)[2][3]

Signal Word: Danger

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure and ensure personal safety.[4][5] The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemStandard/SpecificationPurpose
Eye and Face Protection Safety GogglesANSI Z87.1 compliant or European Standard EN166[3][6]Protects against splashes and airborne particles.[5]
Face ShieldWorn over safety gogglesRecommended for large quantities or when there is a significant risk of splashing.[4][5]
Hand Protection Nitrile GlovesDisposable, powder-freeProvides protection against incidental contact.[5][6]
Body Protection Laboratory CoatLong-sleeved, flame-retardant recommendedProtects skin and personal clothing from contamination.[5]
Respiratory Protection N95 Dust Mask or higherNIOSH-approved[5][6]Required when handling powders or in poorly ventilated areas to prevent inhalation of dust or aerosols.[5]

Safe Handling and Storage Procedures

Adherence to proper handling and storage protocols is essential for maintaining a safe laboratory environment.[5]

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2][5]

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing by wearing the appropriate PPE.[2][5]

  • Aerosol and Dust Prevention: Handle the solid compound in a manner that minimizes the generation of dust and aerosols.[5][6]

  • Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[2][5] Contaminated clothing should be removed immediately and washed before reuse.[2][3]

Storage:

  • Container: Store the compound in a tightly closed, properly labeled container.[2][3]

  • Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[3][7]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[3]

Emergency and Disposal Plans

Emergency Procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][8]

  • Skin Contact: Remove contaminated clothing and wash skin with plenty of soap and water.[2][7] If skin irritation occurs, get medical advice/attention.[3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[2][3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a poison center or doctor if you feel unwell.[2][3]

  • Spills: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[3][9] For large spills, evacuate the area and follow emergency procedures.[5]

Disposal Plan:

  • Waste Identification: Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[9]

  • Professional Disposal: This material and its container must be disposed of as hazardous waste.[9] Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for disposal.[9]

  • Container Handling: Do not mix with other waste.[9] Handle uncleaned containers as you would the product itself.[9]

Experimental Workflow Diagram

The following diagram illustrates a safe workflow for handling this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency a Review SDS b Don PPE a->b c Work in Fume Hood b->c d Weigh/Transfer c->d e Conduct Experiment d->e i Spill or Exposure Occurs d->i e->f g Segregate Waste f->g h Dispose via EHS g->h h->f j Follow Emergency Procedures i->j

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.